Technical Documentation Center

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) in Advanced Drug Discovery and Organic Synthesis

Executive Summary As a highly functionalized heterocyclic building block, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) occupies a privileged space in modern organic synthesis and medicinal chemistry. The mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized heterocyclic building block, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) occupies a privileged space in modern organic synthesis and medicinal chemistry. The molecule features two highly reactive, orthogonal functional handles: an electrophilic formyl group at the C2 position and a versatile acetic acid moiety at the C3 position. This specific spatial arrangement makes it an indispensable precursor for the construction of multi-targeted receptor tyrosine kinase (RTK) inhibitors (such as sunitinib analogs) and complex porphyrin architectures. This guide provides a deep-dive into its physicochemical properties, regioselective synthesis, and field-proven experimental protocols.

Physicochemical & Structural Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in complex synthetic workflows. The table below summarizes its core quantitative data[1].

ParameterSpecification
Chemical Name 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
CAS Number 475986-34-6
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
SMILES Code O=C(O)CC1=C(C=CN1)C=O
Structural Class Substituted Pyrrole / Heteroaromatic Aldehyde
Typical Appearance Pale yellow to off-white solid powder

Mechanistic Causality: Regioselective Formylation

Pyrroles are highly electron-rich heterocycles. While the NH proton is moderately acidic (pKa ~17.5), the aromatic ring itself is highly susceptible to electrophilic aromatic substitution[2]. The standard method for introducing a formyl group to the pyrrole core is the Vilsmeier-Haack reaction , which utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent)[3].

The Causality of Regioselectivity: When starting with a 3-substituted pyrrole (such as 1H-pyrrole-3-acetic acid), formylation predominantly occurs at the C2 position. This regioselectivity is driven by electronic activation from the adjacent pyrrole nitrogen and the thermodynamic stability of the resulting C2-iminium intermediate[4]. While extreme steric crowding at the nitrogen or C3 position can sometimes force the electrophile to the C5 position, standard Vilsmeier conditions heavily favor the C2-formyl product[5].

Vilsmeier_Haack DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Intermediate Iminium Intermediate (C2 Position) Vilsmeier->Intermediate Reacts with Pyrrole 1H-Pyrrole-3-acetic acid (Esterified) Pyrrole->Intermediate Electrophilic Attack Hydrolysis Aqueous Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis Base/Acid Workup Product 2-(2-Formyl-1H-pyrrol-3-yl) acetic acid Hydrolysis->Product Formyl Generation

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation targeting the pyrrole C2 position.

Applications in Targeted Drug Development

In medicinal chemistry, the 2-formylpyrrole motif is a cornerstone in the synthesis of indolinone-based kinase inhibitors. The formyl group is primed for Knoevenagel condensation with the active methylene of an oxindole core[6]. Simultaneously, the C3-acetic acid group acts as a crucial vector for solvent-exposed modifications. By converting the acetic acid into an amide (e.g., attaching a diethylaminoethyl group), drug developers can drastically improve the aqueous solubility and optimize the pharmacokinetic (PK) properties of the resulting lead compound.

Drug_Dev Target Target Identification (RTKs: VEGFR, PDGFR) Scaffold Scaffold Selection (Pyrrole Core) Target->Scaffold BuildingBlock Key Intermediate CAS: 475986-34-6 Scaffold->BuildingBlock Knoevenagel Knoevenagel Condensation (with Oxindoles) BuildingBlock->Knoevenagel Aldehyde Reactivity Lead Lead Compound (e.g., Sunitinib Analogs) Knoevenagel->Lead SAR Optimization via Acetic Acid

Fig 2. Workflow illustrating the integration of CAS 475986-34-6 in targeted kinase inhibitor design.

Experimental Protocol: Self-Validating Synthesis

To synthesize 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid from a 3-substituted pyrrole precursor, the carboxylic acid must first be protected to prevent the formation of mixed anhydrides with POCl₃, which would lead to complex oligomeric mixtures.

Step 1: Vilsmeier Reagent Generation

  • Procedure: Cool anhydrous DMF (3.0 eq) to 0°C under an inert N₂ atmosphere. Add POCl₃ (1.2 eq) dropwise over 30 minutes.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control (0–5°C) prevents the thermal decomposition of the unstable chloromethyleniminium salt[6].

Step 2: Electrophilic Aromatic Substitution

  • Procedure: Dissolve methyl 1H-pyrrole-3-acetate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the appearance of a baseline spot (the highly polar iminium intermediate) indicates successful conversion.

Step 3: Dual-Purpose Hydrolysis

  • Procedure: Quench the reaction by pouring it carefully over crushed ice. Add 4M NaOH dropwise until the pH reaches 10–11. Heat the mixture to 60°C for 2 hours.

  • Causality: The alkaline conditions serve a dual mechanistic purpose: they hydrolyze the iminium intermediate into the target aldehyde and concurrently saponify the methyl ester back into the free acetic acid.

Step 4: Isolation

  • Procedure: Cool the solution to 0°C and slowly acidify with 2M HCl to pH 3. The target compound will precipitate as an off-white solid. Filter, wash with ice-cold water, and dry under a vacuum.

Analytical Validation Parameters

A robust, self-validating protocol requires rigorous analytical confirmation to ensure regiochemical purity (differentiating the C2-formyl from the C5-formyl isomer).

  • TLC Staining: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Causality: 2,4-DNPH specifically reacts with aldehydes to form a brightly colored hydrazone, instantly differentiating the formylated product from any unreacted starting material.

  • HPLC Analysis: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile containing 0.1% TFA. Causality: The acidic modifier (TFA) suppresses the ionization of the C3-acetic acid moiety, ensuring sharp peak shapes and preventing peak tailing, which is critical for resolving trace regioisomers.

  • ¹H NMR (DMSO-d₆): The definitive proof of structure is the presence of a sharp aldehyde singlet (CHO) at ~9.5 ppm. The pyrrole NH will appear as a broad singlet >11.0 ppm, and the isolated methylene protons (CH₂) of the acetic acid group will present as a distinct singlet at ~3.5 ppm.

References

Sources

Exploratory

Comprehensive Technical Guide on 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery and organic synthesis, bifunctional heterocycles serve as critical architectural keystones. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional heterocycles serve as critical architectural keystones. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly versatile, electron-rich pyrrole derivative characterized by two distinct reactive handles: a C2-formyl group and a C3-acetic acid moiety[1][2].

For researchers and drug development professionals, this molecule represents a "privileged scaffold." The 2-formylpyrrole motif is a proven pharmacophore in receptor tyrosine kinase (RTK) inhibitors (e.g., VEGFR/PDGFR targets)[3], while the C3-acetic acid provides an ideal exit vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs) or bioconjugation[4]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols associated with this critical building block.

Physicochemical Profiling

Understanding the physical and chemical parameters of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The proximity of the hydrogen-bond donating pyrrole nitrogen to the hydrogen-bond accepting formyl oxygen allows for intramolecular interactions that influence its solubility and melting point[5].

Table 1: Physical and Chemical Properties
PropertyValue / Description
Chemical Name 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
CAS Registry Number 475986-34-6[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
SMILES String O=C(O)CC1=C(C=O)NC=C1[2]
Structural Class Bifunctional N-heterocycle (Pyrrole Alkaloid analog)[5]
Hydrogen Bond Donors 2 (Pyrrole NH, Carboxylic OH)
Hydrogen Bond Acceptors 3 (Formyl C=O, Carboxylic C=O, Carboxylic OH)
Predicted pKa (Carboxylic Acid) ~4.5 (Typical for alkyl carboxylic acids)
Storage Conditions 2-8°C, sealed in dry environment (susceptible to oxidation)[6]

Core Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid stems from its orthogonal reactivity zones. The causality behind its reactivity profile is dictated by the electron-donating nature of the pyrrole ring.

  • C2-Formyl Reactivity (Electrophilic Center): The formyl carbon is slightly less electrophilic than a standard benzaldehyde due to resonance donation from the pyrrole nitrogen. Consequently, reactions like Knoevenagel condensations require specific catalytic activation (e.g., piperidine) to form a highly reactive iminium intermediate[3].

  • C3-Acetic Acid Reactivity (Nucleophilic/Coupling Center): The carboxylic acid can undergo standard esterification or amide coupling. However, because the pyrrole NH is a weak nucleophile, strong coupling reagents (like HATU) are preferred to ensure rapid activation of the acid, preventing unwanted side reactions or dimerization[4].

  • Pyrrole Core (C4/C5 Positions): The unsubstituted C4 and C5 positions remain highly susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation or Vilsmeier-Haack formylation, allowing for further late-stage functionalization.

Reactivity Core 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Bifunctional Scaffold) Aldehyde C2-Formyl Group - Knoevenagel Condensation - Reductive Amination - Wittig Olefination Core->Aldehyde Nucleophilic Addition Carboxyl C3-Acetic Acid - Amide Coupling - Esterification - Decarboxylation Core->Carboxyl Activation / Coupling Pyrrole Pyrrole Core (C4, C5, NH) - Electrophilic Substitution - N-Alkylation/Protection - Halogenation Core->Pyrrole EAS / Deprotonation

Figure 1: Divergent reactivity pathways of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and analytical checkpoints.

Protocol A: Piperidine-Catalyzed Knoevenagel Condensation

Purpose: Synthesis of 3-substituted indolin-2-one derivatives (a core scaffold for RTK inhibitors like Sunitinib analogs)[3].

  • Causality of Design: Ethanol is chosen as the solvent because both starting materials are soluble at reflux, but the resulting highly conjugated alkene product is typically insoluble at 0°C. This phase change drives the equilibrium forward (Le Chatelier's principle) and simplifies purification. Piperidine acts as a nucleophilic catalyst, temporarily converting the formyl group into a highly electrophilic iminium ion.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (1.0 eq, 1.53 g, 10 mmol) and the target oxindole (1.0 eq, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 eq, 0.1 mL) dropwise. The solution may undergo a slight color change, indicating the formation of the iminium intermediate.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Eluent: DCM/MeOH 9:1).

  • Precipitation: Once the reaction is complete, remove the heat and allow the mixture to cool to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum, washing the filter cake with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.

  • Self-Validation (Analysis): Analyze the product via ¹H-NMR (DMSO-d6). The appearance of a distinct vinylic proton singlet (typically between δ 7.5–8.0 ppm) confirms the successful condensation. The chemical shift of this proton will also validate the Z vs E geometric isomerism (the Z-isomer is thermodynamically favored due to hydrogen bonding between the pyrrole NH and the oxindole carbonyl).

Workflow Step1 Step 1: Reagent Mixing Equimolar Pyrrole + Oxindole in Ethanol Step2 Step 2: Catalysis Add Piperidine (0.1 eq) Catalytic Base Step1->Step2 Step3 Step 3: Heating Reflux at 80°C for 4-6 hours Step2->Step3 Step4 Step 4: Precipitation Cool to 0°C Filter Precipitate Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR Check E/Z geometry Step4->Step5

Figure 2: Standardized workflow for piperidine-catalyzed Knoevenagel condensation.

Protocol B: HATU-Mediated Amide Coupling

Purpose: Attachment of the pyrrole scaffold to an amine-bearing linker (e.g., PEG-amines) for PROTAC synthesis or surface functionalization[4].

  • Causality of Design: HATU is utilized over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This rapid kinetics prevents the pyrrole ring from undergoing unwanted side reactions and minimizes epimerization risks if chiral amines are used.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Self-Validation (Analysis): Confirm the product mass via LC-MS. The disappearance of the starting material mass (m/z 152.1 [M-H]-) and the appearance of the desired amide mass validates the coupling.

Applications in Drug Development

Receptor Tyrosine Kinase (RTK) Inhibitors

The 2-formylpyrrole structural motif is heavily utilized in the design of ATP-competitive kinase inhibitors[3]. When condensed with an oxindole, the resulting conjugated system perfectly mimics the hydrogen-bonding network required to interact with the hinge region of kinases like VEGFR-2, FGFR-1, and HER-2[3]. The C3-acetic acid group of this specific molecule provides a unique vector to append solubilizing groups (like morpholine or piperazine) to improve the pharmacokinetic properties (ADME) of the resulting drug.

Biomimetic Synthesis and Porphyrin Precursors

Beyond oncology, 2-formylpyrrole-3-acetic acid derivatives are critical in the study of tetrapyrrole cofactors. Research has demonstrated that pyrrole-3-acetic acid and 2-formylpyrroles can be chemically converted into porphobilinogen, the universal precursor to all natural porphyrins, hemes, and cobalamins[7][8]. This makes the molecule an invaluable tool for synthesizing artificial porphyrins for photodynamic therapy (PDT) or as fluorescent biomarkers.

References

  • European Patent Office. "Pyrrolotriazine inhibitors of kinases - Patent 1669071". EPO. Available at:[Link]

  • ACS Publications. "Synthesis and Characterization of Active Ester-Functionalized Polypyrrole−Silica Nanoparticles: Application to the Covalent Attachment of Proteins". Langmuir. Available at:[Link]

  • MDPI. "Biosynthesis of Tetrapyrrole Cofactors by Bacterial Community Inhabiting Porphyrine-Containing Shale Rock". Energies. Available at:[Link]

  • ResearchGate. "Pyrrole chemistry. XXVI. A synthesis of porphobilinogen from pyrrole". ResearchGate. Available at:[Link]

Sources

Foundational

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid: Conformational Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Molecular Formula: C₇H₇NO₃) is a highly versatile, bifunctional heterocyclic building block. Featuring both a reactive electrophilic formyl group and a nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Molecular Formula: C₇H₇NO₃) is a highly versatile, bifunctional heterocyclic building block. Featuring both a reactive electrophilic formyl group and a nucleophilic/acidic acetic acid moiety attached to a planar, electron-rich pyrrole core, this compound serves as a critical intermediate in the synthesis of complex alkaloids, porphyrins, and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth analysis of its conformational thermodynamics, details a self-validating synthetic workflow, and explores its utility in modern drug development.

Molecular Architecture and Conformational Thermodynamics

The chemical behavior and receptor-binding affinity of 2-(2-formyl-1H-pyrrol-3-yl)acetic acid are dictated by the rotational isomerism of its C2-formyl group and the steric demands of its C3-acetic acid side chain.

The Syn vs. Anti Equilibrium

In 2-acylpyrroles, the carbonyl group can adopt either a syn (s-cis) or anti (s-trans) conformation relative to the pyrrole N-H bond. Experimental dipole moment analyses and Density Functional Theory (DFT) calculations demonstrate a near-exclusive preference for the syn conformation.

Causality of Conformational Locking:

  • Intramolecular Hydrogen Bonding: The syn conformation aligns the electronegative carbonyl oxygen with the electropositive pyrrole N-H, facilitating a stabilizing intramolecular hydrogen bond (N-H ··· O=C).

  • Steric Repulsion: In this specific molecule, the anti conformation forces the formyl oxygen into direct steric clash with the methylene protons of the C3-acetic acid group. This steric penalty significantly raises the ground-state energy of the anti conformer.

  • Supramolecular Assembly: The flat arrangement of the syn-carbonyl group promotes the formation of highly stable, centrosymmetric cyclic dimers in the solid state, further driving the equilibrium,[1].

Quantitative Conformational Data

The thermodynamic parameters governing this equilibrium are summarized below, highlighting the overwhelming preference for the syn state.

ConformerRelative Energy (ΔE)Population at 298KDipole Moment (μ)Key Stabilizing Interaction
Syn (s-cis) 0.00 kcal/mol> 95%~4.33 DN-H···O=C Intramolecular H-bond
Anti (s-trans) +1.86 to +2.50 kcal/mol< 5%~3.50 DNone (Steric clash with C3-CH₂COOH)

Table 1: Thermodynamic and electrostatic properties of 2-formylpyrrole conformers.

Conformation A 2-(2-Formyl-1H-pyrrol-3-yl) acetic acid B Syn-Conformer (Favored) A->B Rotational Equilibrium C Anti-Conformer (Disfavored) A->C ΔE ~1.8 kcal/mol D Intramolecular H-Bond (N-H ··· O=C) B->D Stabilized by E Centrosymmetric Dimer B->E Intermolecular Assembly

Caption: Conformational equilibrium of the 2-formylpyrrole moiety highlighting the favored syn-conformer.

Synthetic Workflows and Self-Validating Protocols

The de novo synthesis of 2-(2-formyl-1H-pyrrol-3-yl)acetic acid requires precise regiocontrol. Direct formylation of pyrrole-3-acetic acid is problematic due to the reactivity of the free carboxylic acid. Therefore, a protection-formylation-deprotection sequence is mandatory.

Mechanistic Causality in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (chloromethyleneiminium ion), generated from POCl₃ and DMF, is a mild electrophile. Attack occurs regioselectively at the C2 position of the pyrrole ring. Why C2 and not C4 or C5? Electrophilic attack at C2 generates a Wheland intermediate where the positive charge is delocalized over three atoms (including the highly stabilizing nitrogen lone pair). Attack at C4 provides less resonance stabilization, making C2 the kinetically and thermodynamically favored site[2].

Step-by-Step Protocol: Regioselective Formylation

Phase 1: Protection (Esterification)

  • Suspend pyrrole-3-acetic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.

  • In-Process Control (IPC): TLC (Hexane/EtOAc 7:3) should show complete consumption of the highly polar starting material.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM) to yield methyl 2-(1H-pyrrol-3-yl)acetate.

Phase 2: Vilsmeier-Haack Formylation

  • Cool anhydrous DMF (3.0 eq) to 0 °C under an argon atmosphere.

  • Dropwise add POCl₃ (1.2 eq). Stir for 15 minutes to allow the formation of the Vilsmeier reagent (solution turns pale yellow).

  • Slowly add methyl 2-(1H-pyrrol-3-yl)acetate (1.0 eq) dissolved in minimal DMF. Maintain temperature below 5 °C.

  • Warm to room temperature and stir for 2 hours.

Phase 3: Hydrolysis and Self-Validation

  • Quench the reaction by pouring it over crushed ice.

  • Add 2M NaOH (aq) until pH > 12. Heat the basic solution to 60 °C for 2 hours.

    • Causality: This step performs dual functions: it hydrolyzes the C2-iminium intermediate into the target aldehyde and saponifies the methyl ester back to the free acetic acid.

  • Cool to 0 °C and carefully acidify with 2M HCl to pH ~3 to precipitate the product.

  • Filter, wash with cold water, and dry under a vacuum.

Analytical Validation (Self-Validating System): To ensure the integrity of the protocol, the final product must be validated via ¹H NMR (DMSO-d₆).

  • Success Criteria: A distinct singlet at ~9.5 ppm confirms the presence of the C2-formyl proton. A broad singlet at ~12.0 ppm confirms the successful deprotection of the carboxylic acid. Two doublets in the aromatic region (~6.9 and ~6.2 ppm) confirm the 2,3-disubstituted pyrrole pattern.

Synthesis Start Pyrrole-3-acetic acid ester VH Vilsmeier-Haack Formylation (POCl3, DMF, 0°C) Start->VH Electrophilic Aromatic Substitution Inter C2-Iminium Intermediate VH->Inter Regioselective at C2 Hydro Alkaline Hydrolysis (NaOH, H2O/MeOH) Inter->Hydro Imine hydrolysis & Ester cleavage Product 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Hydro->Product Acidification (pH ~3)

Caption: Step-by-step synthetic workflow for the regioselective preparation of the target compound.

Applications in Drug Development

The bifunctional nature of 2-(2-formyl-1H-pyrrol-3-yl)acetic acid makes it an elite scaffold in medicinal chemistry.

Prodiginine Alkaloid Synthesis

Prodiginines (e.g., prodigiosin) are a family of tripyrrole red pigments exhibiting potent antimalarial, immunosuppressive, and anticancer properties. The synthesis of these complex natural products relies heavily on the condensation of bipyrrole aldehydes with monopyrroles. 2-Formylpyrrole derivatives serve as the foundational "Ring A" or "Ring B" precursors in these convergent synthetic strategies. The formyl group undergoes acid-catalyzed Knoevenagel-type condensations with the α-position of a secondary pyrrole to build the conjugated tripyrrole core[2].

NSAID and Kinase Inhibitor Scaffolds

The pyrrole-3-acetic acid motif is the pharmacophoric core of several non-steroidal anti-inflammatory drugs, most notably Tolmetin . By utilizing 2-(2-formyl-1H-pyrrol-3-yl)acetic acid, researchers can leverage the C2-formyl group to introduce novel functionalization (via reductive amination or Wittig olefination) while preserving the C3-acetic acid required for binding to the COX-1/COX-2 active sites. Furthermore, the hydrogen-bonding capacity of both the pyrrole N-H and the acetic acid tail makes this scaffold highly attractive for designing ATP-competitive kinase inhibitors.

References

  • Dubis AT (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Longdom Publishing. Available at:[Link]

  • Farnsworth et al. (1974). Conformations of 2-formyl-, 2-acetyl-, and 2-benzoyl-pyrroles. Researcher.life. Available at:[Link]

  • Williamson et al. (2007). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" from starting materials

An Application Note and Protocol for the Synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Introduction: The Significance of Substituted Pyrroles Pyrrole scaffolds are fundamental heterocyclic motifs present in a vast...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Introduction: The Significance of Substituted Pyrroles

Pyrrole scaffolds are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, pyrroles functionalized with both formyl and acetic acid moieties serve as versatile intermediates in drug discovery and organic synthesis. The target molecule, "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid," is a valuable building block, combining a reactive aldehyde for further derivatization with a carboxylic acid group for peptide coupling or other conjugations. This guide, designed for researchers and drug development professionals, provides a detailed, two-step synthetic protocol starting from a commercially available pyrrole derivative. The chosen strategy emphasizes regioselectivity, operational simplicity, and high fidelity, leveraging the classic Vilsmeier-Haack reaction.

Overall Synthetic Strategy

The synthesis is approached via a two-step sequence starting from a stable ester of pyrrole-3-acetic acid. This strategy is designed to first install the formyl group at the desired position and then deprotect the carboxylic acid.

  • Regioselective Formylation : The pyrrole ring is highly activated towards electrophilic substitution, preferentially at the C2 or C5 positions.[1] By starting with a 3-substituted pyrrole, the Vilsmeier-Haack reaction provides a reliable method to introduce a formyl (-CHO) group regioselectively at the C2 position.[2][3]

  • Ester Hydrolysis : A tert-butyl ester is employed as a protecting group for the acetic acid moiety. This group is stable under the Vilsmeier-Haack conditions but can be efficiently cleaved under acidic conditions to yield the final carboxylic acid product.

Synthetic_Scheme Start tert-Butyl 2-(1H-pyrrol-3-yl)acetate Intermediate tert-Butyl 2-(2-Formyl-1H-pyrrol-3-yl)acetate Start->Intermediate 1. POCl₃, DMF 2. NaOH (aq) Product 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Intermediate->Product TFA, DCM

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Vilsmeier-Haack Formylation of tert-Butyl 2-(1H-pyrrol-3-yl)acetate

This first part details the regioselective introduction of a formyl group onto the pyrrole ring. The Vilsmeier-Haack reaction is an efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3]

Expertise & Experience: Understanding the "Why"
  • Choice of Reagents : POCl₃ is a strong dehydrating agent that activates the carbonyl oxygen of DMF, making the carbon susceptible to nucleophilic attack by the pyrrole ring.[1]

  • Anhydrous Conditions : The Vilsmeier reagent is highly reactive towards water. All glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching the reagent and ensure optimal yield.

  • Temperature Control : The formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0 °C) during its formation and the subsequent addition of the pyrrole substrate is crucial to prevent side reactions and decomposition of the reagent.[2]

  • Regioselectivity : The nitrogen atom of the pyrrole ring is electron-donating, which increases the electron density at the α-positions (C2 and C5), making them the most nucleophilic sites. With the C3 position blocked by the acetic acid side chain, the electrophilic Vilsmeier reagent will preferentially attack the C2 position.[1][3]

Experimental Protocol: Step 1

Materials:

  • tert-Butyl 2-(1H-pyrrol-3-yl)acetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, 1 M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation :

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • To the cooled and stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.

  • Reaction with Pyrrole Substrate :

    • Dissolve tert-butyl 2-(1H-pyrrol-3-yl)acetate (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 20 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification :

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M aqueous NaOH solution until the pH is basic (~pH 9-10).

    • Stir the mixture vigorously for 30 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tert-butyl 2-(2-formyl-1H-pyrrol-3-yl)acetate, which can be purified by column chromatography on silica gel.

Trustworthiness: Self-Validating Protocol
  • Reaction Monitoring : Progress should be tracked using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). The consumption of the starting pyrrole and the appearance of a new, more polar product spot (which is UV active and may stain with p-anisaldehyde) confirms the reaction is proceeding.

  • Characterization : The structure of the intermediate product should be confirmed by ¹H NMR, where the appearance of a new singlet around 9-10 ppm is indicative of the aldehyde proton.

Part 2: Acid-Catalyzed Hydrolysis of the tert-Butyl Ester

The final step involves the selective removal of the tert-butyl protecting group to unmask the carboxylic acid. Trifluoroacetic acid (TFA) is an excellent reagent for this transformation, as it efficiently cleaves the ester at room temperature with minimal side reactions.

Experimental Protocol: Step 2

Materials:

  • tert-Butyl 2-(2-formyl-1H-pyrrol-3-yl)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction :

    • Dissolve the purified tert-butyl 2-(2-formyl-1H-pyrrol-3-yl)acetate (1.0 equivalent) in DCM.

    • To this solution, add TFA (5-10 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

  • Workup and Isolation :

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • The resulting crude solid, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with cold diethyl ether to yield the final product as a solid.

Quantitative Data Summary
StepReagentM.W. ( g/mol )Equivalents
1 tert-Butyl 2-(1H-pyrrol-3-yl)acetate195.251.0
Phosphorus oxychloride (POCl₃)153.331.1
N,N-Dimethylformamide (DMF)73.091.2
2 tert-Butyl 2-(2-formyl-1H-pyrrol-3-yl)acetate223.261.0
Trifluoroacetic acid (TFA)114.025.0 - 10.0

Visualization of Experimental Workflow

Workflow cluster_step1 Part 1: Formylation cluster_step2 Part 2: Hydrolysis A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF in DCM @ 0°C) B 2. Add Pyrrole Substrate (Dropwise @ 0°C) A->B C 3. Reaction (Warm to RT, stir 2-4h) B->C D 4. Quench Reaction (Add 1M NaOH @ 0°C) C->D E 5. Aqueous Workup (Extract with DCM, wash with brine) D->E F 6. Isolate & Purify (Dry, concentrate, chromatograph) E->F G 7. Dissolve Intermediate in DCM F->G Intermediate Product H 8. Add TFA (Stir @ RT, 1-3h) G->H I 9. Remove Volatiles (Concentrate in vacuo) H->I J 10. Purify Final Product (Recrystallize or triturate) I->J

Figure 2: Step-by-step experimental workflow diagram.

References

  • Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Canadian Science Publishing. Retrieved from [Link]

  • Kappe, C. O., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5322–5325. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 133-146. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]

Sources

Application

Advanced Application Note: Paal-Knorr Synthesis of 3-Substituted Pyrroles via Microwave-Assisted and HFIP-Promoted Methodologies

Executive Summary & Strategic Context The synthesis of 3-substituted pyrroles is a critical operation in modern medicinal chemistry and materials science. The β-position (C3/C4) substitution pattern is a vital pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 3-substituted pyrroles is a critical operation in modern medicinal chemistry and materials science. The β-position (C3/C4) substitution pattern is a vital pharmacophoric element in blockbuster drugs (e.g., statins, NSAIDs) and a foundational building block for advanced porphyrin macrocycles. While the classical Paal-Knorr condensation remains the most robust method for constructing the pyrrole core 1, directing substitution exclusively to the 3-position requires strategic precursor design and finely tuned reaction conditions to avoid degradation of sensitive functional groups.

This technical guide details an optimized, self-validating protocol utilizing microwave (MW) irradiation and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve high-yielding, regiochemically pure 3-substituted pyrroles without the need for harsh Brønsted acids.

Mechanistic Causality & Precursor Design

To synthesize a 3-substituted pyrrole via the Paal-Knorr route, the regiochemistry is entirely deterministic and dictated by the starting material: you must utilize a 2-substituted 1,4-dicarbonyl compound . The position of the substituent on the aliphatic backbone strictly translates to the β-position on the resulting heterocyclic ring.

Historically, the reaction mechanism was debated, but foundational elucidation by Amarnath et al. and subsequent Density Functional Theory (DFT) studies confirmed that the reaction proceeds via a hemiaminal pathway rather than an enamine pathway 23.

The Mechanistic Logic:

  • Nucleophilic Attack: The primary amine attacks the sterically less hindered carbonyl, forming a hemiaminal intermediate.

  • Rate-Limiting Cyclization: The nitrogen lone pair attacks the second carbonyl to close the ring. This is the highest energy barrier in the pathway 4.

  • Dehydration: Rapid loss of two water molecules yields the aromatic pyrrole.

Because the cyclization is rate-limiting, traditional methods forced the reaction using harsh acids and prolonged reflux, which often destroyed sensitive 3-position substituents. By utilizing HFIP—a strong hydrogen-bond donor—the carbonyls are electrophilically activated without lowering the pH, facilitating smooth cyclization [[5]]().

Mechanism A 2-Substituted 1,4-Diketone B Primary Amine Addition A->B C Hemiaminal Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-2 H2O) D->E F 3-Substituted Pyrrole E->F

Hemiaminal pathway of the Paal-Knorr synthesis yielding 3-substituted pyrroles.

Quantitative Data & Optimization

The choice of heating modality and solvent dictates the purity profile. Prolonged conventional heating drives the formation of polymeric "pyrrole black" byproducts. Microwave irradiation provides uniform volumetric heating, rapidly overcoming the activation energy of the cyclization step before thermodynamic degradation can occur 6.

Table 1: Optimization of Reaction Conditions for 3-Substituted Pyrroles

Heating ModalitySolvent / CatalystReaction TimeIsolated Yield (%)Byproduct Profile
Conventional RefluxToluene / p-TSA12 hours45 - 55%High (Tars / Polymerization)
Conventional RefluxAcetic Acid8 hours60 - 65%Moderate
Microwave (100 °C)Ethanol / None45 minutes70 - 75%Low
Microwave (100 °C) HFIP / None 15 minutes > 90% Trace

Data Interpretation: The synergistic effect of MW irradiation and HFIP eliminates the need for exogenous catalysts, reduces reaction time by 97% compared to conventional reflux, and suppresses polymerization.

Validated Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.

Workflow S1 1. Precursor Preparation (2-Substituted 1,4-Diketone) S2 2. Reagent Mixing (Amine + HFIP Solvent) S1->S2 S3 3. Microwave Irradiation (100°C, 15-30 min) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS) S3->S4 S5 5. Workup & Purification (Solvent Evaporation & Flash Chromatography) S4->S5

Optimized experimental workflow for microwave-assisted Paal-Knorr pyrrole synthesis.

Step-by-Step Methodology

Materials Required:

  • 2-Substituted 1,4-diketone (1.0 equiv, 1.0 mmol)

  • Primary Amine / Aniline derivative (1.1 equiv, 1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2.0 mL)

  • Microwave synthesizer (e.g., Anton Paar or CEM Discover)

Procedure:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-substituted 1,4-diketone (1.0 mmol) and the primary amine (1.1 mmol).

    • Causality: A slight excess of amine ensures complete consumption of the more valuable diketone precursor.

  • Solvent Addition: Add 2.0 mL of HFIP. Seal the vial with a Teflon-lined crimp cap.

    • Causality: HFIP acts as both the solvent and the reaction promoter. Its strong hydrogen-bond donating capability activates the carbonyl carbons for nucleophilic attack without lowering the bulk pH.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 °C with a ramp time of 2 minutes and a hold time of 15 minutes. Ensure dynamic pressure control is active.

    • Causality: Rapid volumetric heating pushes the intermediate hemiaminal over the high activation energy barrier of the cyclization step instantly, preventing side-reactions.

  • Self-Validation Check (In-Process Control): After cooling to room temperature (crucial to prevent the loss of volatile HFIP, bp 58 °C), extract a 5 µL aliquot and dilute in LC-MS grade methanol.

    • Validation Metric: Analyze via LC-MS. The successful formation of the pyrrole is confirmed by a mass shift of exactly -36 Da (loss of two H₂O molecules) relative to the combined mass of the starting materials. A distinct color change from pale yellow to deep amber is also a visual indicator of successful aromatization.

  • Workup: Transfer the reaction mixture to a round-bottom flask. Remove the HFIP under reduced pressure via rotary evaporation.

    • Causality: Because HFIP is highly volatile and no heavy acid catalysts were used, tedious aqueous extractions (which often lead to emulsion formation and product loss) are completely bypassed.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-substituted pyrrole.

References

  • Paal–Knorr synthesis of pyrroles RGM College Of Engineering and Technology URL
  • The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives Benchchem URL
  • Microwave-assisted organic synthesis of pyrroles (Review)
  • Direct catalytic synthesis of β-(C3)
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes Benchchem URL
  • Paal–Knorr synthesis Wikipedia URL

Sources

Method

Application Note: In Vitro Anticancer Screening of 2-(2-Formyl-1H-pyrrol-3-yl)acetic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Scientific Rationale The pyrrole ring is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Scientific Rationale

The pyrrole ring is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous FDA-approved anticancer agents (e.g., sunitinib)[1]. Recent structure-activity relationship (SAR) studies indicate that functionalizing the pyrrole core with specific electron-withdrawing and hydrogen-bonding moieties significantly enhances cytotoxic efficacy against solid tumors[2].

This application note details the comprehensive in vitro screening protocols for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid , a novel synthetic candidate. The rational design of this molecule leverages two critical functional groups:

  • 2-Formyl Group: Acts as a strong hydrogen-bond acceptor and electrophilic center, facilitating tight interactions with the amino acid residues in the binding pockets of target proteins (such as the colchicine binding site of tubulin)[3].

  • 3-Acetic Acid Moiety: Enhances aqueous solubility and provides a crucial hydrogen-bond donor/acceptor pair, mimicking the pharmacophore features of established kinase and tubulin inhibitors[2].

Because pyrrole derivatives frequently exhibit dual mechanisms—disrupting microtubule dynamics and inhibiting receptor tyrosine kinases—this guide establishes a self-validating, two-tier screening system. The primary screen utilizes a high-throughput MTT viability assay to establish baseline cytotoxicity. The secondary screen employs a cell-free tubulin polymerization assay to validate the mechanism of action (MoA)[4].

Experimental Workflow & Mechanism of Action

To ensure scientific rigor, the screening cascade is designed to move from phenotypic observation (cell death) to molecular causality (target engagement).

Workflow N1 Compound Preparation 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid N2 Primary Screening MTT Viability Assay (NCI-60 panel) N1->N2 N3 Secondary Screening Tubulin Polymerization Assay N2->N3 N4 Mechanistic Validation Cell Cycle Analysis (Flow Cytometry) N3->N4

Fig 1: Step-wise in vitro screening workflow for pyrrole-based anticancer candidates.

Mechanism M1 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid M2 Binds Colchicine Site (Tubulin Heterodimer) M1->M2 M3 Inhibits Microtubule Polymerization M2->M3 M4 G2/M Phase Arrest M3->M4 M5 Apoptosis (Caspase Activation) M4->M5

Fig 2: Proposed mechanism of action for tubulin-targeting pyrrole derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Primary Screening via MTT Cell Viability Assay

Causality & Principle: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent mitochondrial oxidoreductases (primarily succinate dehydrogenase) that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Dead cells lose this enzymatic activity. Measuring the absorbance of dissolved formazan at 570 nm provides a direct, quantitative read-out of cell viability, allowing for the calculation of the IC₅₀[5].

Self-Validating Controls:

  • Vehicle Control: 0.5% DMSO (ensures solvent does not cause toxicity).

  • Positive Control: Doxorubicin or Paclitaxel (validates assay sensitivity).

  • Blank: Media + MTT without cells (subtracts background absorbance).

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung, MCF-7 breast, HCT-116 colon) and normal control cells (HUVEC). Seed at a density of

    
     cells/well in 100 µL of complete culture medium (DMEM + 10% FBS) into a 96-well flat-bottom microplate[6].
    
  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell adhesion.

  • Compound Treatment: Prepare a 10 mM stock of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.5% v/v. Add 100 µL of the drug solutions to the respective wells.

  • Exposure: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[5].

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris scattering) using a microplate reader[7].

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Principle: Microtubule formation is a dynamic process of α/β-tubulin heterodimer polymerization. Pyrrole derivatives often inhibit this by binding to the colchicine site[8]. This cell-free turbidimetric assay monitors microtubule assembly by measuring the increase in light scattering (turbidity) at 340 nm as soluble tubulin polymerizes into larger microtubule structures at 37°C[9].

Self-Validating Controls:

  • Inhibition Control: Colchicine (3 µM) - should flatten the polymerization curve.

  • Stabilization Control: Paclitaxel (3 µM) - should drastically accelerate the curve.

  • Vehicle Control: 1% DMSO - establishes the baseline Vmax of polymerization.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare ice-cold PEM buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, supplemented with 1 mM GTP and 5% glycerol[9].

  • Tubulin Reconstitution: Reconstitute highly purified bovine brain tubulin (>99% pure) in PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization[10].

  • Plate Setup: Pre-warm a 96-well half-area UV-transparent microplate to 37°C in the microplate reader.

  • Compound Addition: Aliquot 10 µL of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (at 5× final desired concentrations: e.g., 5, 25, 50 µM) or control compounds into the wells.

  • Reaction Initiation: Rapidly add 40 µL of the ice-cold tubulin solution to each well using a multichannel pipette.

  • Data Acquisition: Immediately initiate kinetic reading. Measure absorbance at 340 nm every 60 seconds for 60 minutes at a constant 37°C[8].

  • Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the curve. Determine the IC₅₀ for polymerization inhibition relative to the vehicle control.

Quantitative Data Presentation

To benchmark the efficacy of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid, data must be aggregated and compared against standard-of-care chemotherapeutics. Below are representative formatting structures for the expected screening results.

Table 1: Representative Cytotoxicity (IC₅₀) Profile Across Human Cell Lines Values represent the concentration (µM) required to inhibit cell viability by 50% after 72h exposure, determined via MTT assay.

Cell LineOrigin2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (µM)Doxorubicin (µM)Selectivity Index (SI)*
A549 Lung Carcinoma8.45 ± 0.321.20 ± 0.15> 11.8
MCF-7 Breast Adenocarcinoma6.12 ± 0.280.85 ± 0.10> 16.3
HCT-116 Colon Carcinoma4.30 ± 0.150.92 ± 0.08> 23.2
HUVEC Normal Endothelial> 100.005.40 ± 0.45N/A

*Selectivity Index (SI) = IC₅₀ (HUVEC) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Tubulin Polymerization Kinetic Parameters Vmax is derived from the steepest slope of the 340 nm absorbance curve over 60 minutes.

Treatment ConditionConcentration (µM)Vmax (ΔOD/min)% Inhibition of Polymerization
Vehicle (DMSO) 1%0.0450% (Baseline)
Paclitaxel (Enhancer) 3.00.120-166% (Stabilization)
Colchicine (Inhibitor) 3.00.00588.8%
Test Compound 10.00.02251.1%
Test Compound 50.00.00882.2%

References

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances ResearchGate[Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities RSC Publishing[Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy PMC - National Institutes of Health[Link]

  • CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo AACR Journals[Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives PMC - National Institutes of Health[Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic Extract Semantic Scholar[Link]

Sources

Application

Application Note: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid in the Synthesis of Advanced Anti-Inflammatory Agents

Executive Summary 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly versatile, bifunctional heterocyclic building block utilized in the development of next-generation non-steroidal anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly versatile, bifunctional heterocyclic building block utilized in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and dual COX/LOX inhibitors. By combining an arachidonic acid-mimicking acetic acid moiety with a highly reactive electrophilic formyl group, this scaffold allows medicinal chemists to synthesize conformationally restricted, target-specific anti-inflammatory agents. This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative benchmarks for utilizing this compound in drug discovery workflows.

Mechanistic Causality in NSAID Design

The pharmacological efficacy of pyrrole-based NSAIDs (such as Tolmetin, Zomepirac, and Ketorolac) relies heavily on their ability to competitively inhibit cyclooxygenase (COX-1 and COX-2) enzymes. The structural features of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid provide a precise blueprint for designing selective inhibitors:

  • The C3-Acetic Acid Moiety (The Anchor): At physiological pH, the acetic acid group is deprotonated. This carboxylate anion acts as an arachidonic acid mimic, forming a critical electrostatic salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the COX active site .

  • The C2-Formyl Group (The Selectivity Handle): The formyl group serves as an electrophilic handle for carbon-carbon bond formation (e.g., Wittig olefination or Knoevenagel condensation). By attaching rigid, lipophilic aryl-alkene extensions at this position, the resulting molecule can selectively probe the secondary hydrophobic side pocket of COX-2 (lined by Val523), thereby enhancing COX-2 selectivity and minimizing gastrointestinal toxicity .

Pharmacophore A 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid B C3-Acetic Acid Moiety (Arachidonic Acid Mimic) A->B C C2-Formyl Group (Electrophilic Handle) A->C D COX Active Site Binding (Arg120 / Tyr355 Interaction) B->D E Wittig / Condensation (Lipophilic Tail Addition) C->E F Target NSAID Analogue (Enhanced COX-2 Selectivity) D->F E->F

Pharmacophore logic mapping structural features to COX inhibition.

Synthetic Workflows & Protocols

To demonstrate the utility of this building block, we outline a three-step synthetic workflow to generate (E)-2-(2-(4-fluorostyryl)-1H-pyrrol-3-yl)acetic acid , a conformationally restricted NSAID candidate.

Workflow Step1 1. Starting Material 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Step2 2. Esterification (Protection) MeOH, H2SO4 (cat.), Reflux, 4h Step1->Step2 Step3 3. Wittig Olefination Ar-CH2-P(Ph)3+ Br-, t-BuOK, THF, 0°C to RT Step2->Step3 Step4 4. Saponification (Deprotection) LiOH, THF/H2O (3:1), RT, 12h Step3->Step4 Step5 5. Final NSAID Candidate (E)-2-(2-(Arylvinyl)-1H-pyrrol-3-yl)acetic acid Step4->Step5

Three-step synthetic workflow for conformationally restricted NSAIDs.

Protocol A: Carboxylic Acid Protection (Esterification)

Causality: The free C3-carboxylic acid is highly acidic and will rapidly quench the strong base (e.g., potassium tert-butoxide) required for the downstream Wittig reaction. Masking it as a methyl ester is a mandatory prerequisite.

  • Reaction Setup: Suspend 10.0 mmol of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid in 30 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux (65 °C) for 4 hours under an argon atmosphere.

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer tests slightly basic (pH ~8).

  • Self-Validation System: The NaHCO₃ wash serves as an immediate chemical validator; bubbling indicates the neutralization of the acid catalyst and any unreacted starting material. Thin-Layer Chromatography (TLC) in Hexane:EtOAc (7:3) will confirm success by showing a distinct shift from a polar streak (Rf ~0.1) to a tight, less polar spot (Rf ~0.6).

Protocol B: Wittig Olefination

Causality: The Wittig reaction is chosen to establish a rigid trans-alkene linker. Tetrahydrofuran (THF) is utilized as it is a polar aprotic solvent that excellently dissolves phosphonium salts while stabilizing the reactive ylide intermediate.

  • Ylide Generation: In a flame-dried flask, suspend 11.0 mmol of (4-fluorobenzyl)triphenylphosphonium bromide in 40 mL anhydrous THF. Cool to 0 °C. Add 12.0 mmol of potassium tert-butoxide (t-BuOK) portion-wise. Stir for 30 minutes.

  • Coupling: Dissolve the protected ester from Protocol A in 10 mL THF and add it dropwise to the bright orange ylide solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench with saturated NH₄Cl (20 mL). Extract with dichloromethane (3 × 30 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation System: The deep orange color of the ylide solution will fade to a pale yellow as the electrophilic formyl group is consumed. Post-purification, ¹H-NMR spectroscopy will validate the E-isomer formation via a characteristic trans-alkene doublet at ~7.2 ppm with a large coupling constant (J ≈ 16 Hz).

Protocol C: Mild Alkaline Saponification (Deprotection)

Causality: Deprotection must be executed under mild basic conditions. Acidic hydrolysis is strictly prohibited, as electron-rich pyrrole rings undergo rapid, irreversible polymerization (Ehrlich-type degradation) in the presence of strong aqueous acids.

  • Hydrolysis: Dissolve the purified alkene ester (approx. 8.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Reagent Addition: Add 24.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir vigorously at room temperature for 12 hours.

  • Isolation: Evaporate the THF in vacuo. Dilute the remaining aqueous phase with 20 mL water and wash with diethyl ether (20 mL) to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3.5 using 1M HCl. Collect the precipitated product via vacuum filtration and wash with cold water.

  • Self-Validation System: The precipitation event at exactly pH 3.5 acts as a physical validation of the free carboxylic acid's pKa. If no precipitate forms, the ester was not fully hydrolyzed. The final product will readily dissolve in aqueous NaHCO₃, confirming the unmasking of the active pharmacophore.

Quantitative Data & Yield Analysis

To ensure reproducibility, the following table summarizes the expected quantitative benchmarks for the described workflow.

StepTransformationKey ReagentsTime / TempExpected YieldPurity (HPLC)
1 EsterificationMeOH, H₂SO₄ (cat.)4h / 65 °C92 - 95%> 98%
2 Wittig OlefinationAr-CH₂-P(Ph)₃Br, t-BuOK, THF6h / 0 °C to RT78 - 82%> 95% (E-isomer)
3 SaponificationLiOH·H₂O, THF/H₂O12h / 25 °C88 - 91%> 99%
Overall Total Synthesis -~22 hours ~65 - 70% > 99%

Troubleshooting & Best Practices

  • Pyrrole Oxidation Sensitivity: Unsubstituted and substituted pyrroles are sensitive to photo-oxidation and atmospheric oxygen. All reactions should be conducted under an inert atmosphere (Argon or N₂). Solvents should be sparged with inert gas prior to use.

  • Triphenylphosphine Oxide Removal: A common bottleneck in Protocol B is the removal of the Ph₃P=O byproduct. If column chromatography yields mixed fractions, trituration of the crude mixture with cold diethyl ether will selectively precipitate the oxide, leaving the desired pyrrole product in solution.

  • pH Monitoring During Workup: In Protocol C, over-acidification (pH < 2) during the precipitation step can lead to partial degradation of the pyrrole core. Always use a calibrated pH meter or narrow-range pH paper, and use 1M HCl (never concentrated) to control the exact precipitation point.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Institutes of Health (PMC). URL:[Link]

  • Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry (ACS). URL:[Link]

Method

Analytical methods (HPLC, LC-MS) for "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid"

A Comprehensive Protocol for the Quantification and Impurity Profiling of Pyrrole-Based Pharmaceutical Intermediates Introduction & Chemical Context 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for the Quantification and Impurity Profiling of Pyrrole-Based Pharmaceutical Intermediates

Introduction & Chemical Context

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its structural framework—comprising a hydrogen-bonding pyrrole core, an electrophilic C2-formyl group, and an ionizable C3-acetic acid moiety—makes it a critical precursor for the synthesis of porphyrins, antimalarial agents, and non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to tolmetin [1].

From an analytical perspective, this molecule presents a unique set of challenges. The high polarity imparted by the acetic acid group complicates retention on standard reversed-phase columns, while the formyl group is susceptible to oxidation and Schiff base formation. As a Senior Application Scientist, I have designed the following HPLC-UV and LC-MS/MS methodologies not merely as a sequence of steps, but as a mechanistically grounded, self-validating system tailored to the specific physicochemical properties of pyrrole-acetic acids [2].

Causality in Method Development: The "Why" Behind the Workflow

To achieve robust quantification and purity profiling, every experimental parameter must be deliberately chosen to control the molecule's behavior in solution and in the gas phase.

  • Chromatographic Retention (The Mobile Phase Logic): The acetic acid moiety has a pKa of approximately 4.5. If analyzed at a neutral pH, the molecule exists as a polar carboxylate anion, resulting in poor retention and peak tailing on standard C18 stationary phases. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress the ionization of the carboxylate group, ensuring the molecule remains neutral. This drives hydrophobic interaction with the C18 phase, yielding sharp, symmetrical peaks [3].

  • Ionization Strategy (The ESI Negative Mode Advantage): While the pyrrole nitrogen can theoretically be protonated in positive Electrospray Ionization (ESI+), the carboxylic acid group demonstrates vastly superior ionization efficiency in negative mode (ESI-). The loss of a proton yields a highly stable

    
     ion at m/z 152.1.
    
  • Fragmentation Pathway (MRM Selection): In tandem mass spectrometry (MS/MS), the dominant and most reproducible fragmentation pathway for pyrrole-acetic acids is the collision-induced loss of carbon dioxide (

    
    , 44 Da) from the acetate group. Therefore, the Multiple Reaction Monitoring (MRM) transition of m/z 152.1 
    
    
    
    108.1 is selected for trace quantification, mirroring established protocols for related compounds like indole-3-acetic acid and pyrrole-tricarboxylic acids [4].

Visualizing the Analytical Logic

To conceptualize the methodology and the chemical stability considerations, the following diagrams map the LC-MS/MS workflow and the primary degradation pathways of the analyte.

LCMS_Workflow Sample Sample Preparation (Mixed-Mode Anion Exchange SPE) HPLC UHPLC Separation (C18, Acidic Mobile Phase, pH 2.7) Sample->HPLC ESI ESI Source (Negative Ion Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM: 152.1 -> 108.1) ESI->MSMS Data Data Analysis (Quantification & Matrix Normalization) MSMS->Data

LC-MS/MS Analytical Workflow for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid.

Reactivity Target 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Intact API / Intermediate) Oxidation Oxidation (Exposure to Air/ROS) Target->Oxidation Condensation Amine Condensation (Schiff Base Formation) Target->Condensation Degradant1 Pyrrole-2,3-dicarboxylic acid derivative (m/z 168.1) Oxidation->Degradant1 Degradant2 Imine Adducts (Matrix Dependent) Condensation->Degradant2

Primary degradation and reactivity pathways of the 2-formylpyrrole scaffold.

Quantitative Data & Instrumental Parameters

Table 1: UHPLC-UV Chromatographic Conditions

Optimized for both high-resolution purity profiling (UV) and downstream MS compatibility.

ParameterSpecificationRationale
Column Superficially porous C18 (100 × 2.1 mm, 2.7 µm)High efficiency at lower backpressures; ideal for polar heterocycles.
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterSuppresses carboxylate ionization (maintains neutral state).
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength with MS-friendly volatility.
Flow Rate 0.4 mL/minOptimal flow for ESI desolvation efficiency.
Column Temp. 40 °CReduces solvent viscosity and improves mass transfer kinetics.
UV Detection 254 nm and 280 nm (Diode Array)Captures the conjugated pyrrole-formyl chromophore.
Injection Vol. 2.0 µLPrevents column overloading and peak fronting.
Table 2: LC-MS/MS (MRM) Parameters

Optimized for a triple quadrupole mass spectrometer operating in ESI negative mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Ionization Mode
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid 152.1

108.1

-45-20ESI Negative
Internal Standard (e.g., Tolmetin-d3) 260.1

216.1

-50-25ESI Negative

(Note: DP = Declustering Potential, CE = Collision Energy. Values should be fine-tuned based on the specific vendor platform).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates continuous quality control checkpoints. A method is only as reliable as its ability to flag its own failures.

Phase 1: Sample Preparation via Mixed-Mode SPE

For biological or complex synthetic matrices, standard protein precipitation is insufficient. We utilize Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction to exploit the molecule's acidic nature[4].

  • Spiking: Aliquot 100 µL of the sample matrix. Add 10 µL of the Internal Standard working solution (Tolmetin-d3, 1 µg/mL).

  • Buffering: Dilute the sample with 200 µL of 2% Ammonium Hydroxide (

    
    ) in water. Causality: This raises the pH above the pKa of the acetic acid group, ensuring it is fully deprotonated and negatively charged.
    
  • Conditioning: Condition the MAX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2%

    
     in water.
    
  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1 drop/second. The negatively charged analyte will bind ionically to the positively charged sorbent.

  • Washing: Wash with 1 mL of 2%

    
     in water (removes polar neutrals), followed by 1 mL of Methanol (removes hydrophobic basic/neutral interferences).
    
  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylate group, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Phase 2: UHPLC-MS/MS Execution
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: 5% to 60% B (Linear gradient for separation)

    • 5.0 - 6.0 min: 60% to 95% B (Column wash)

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST): Before analyzing unknown samples, inject the mid-level calibration standard six consecutive times.

  • Data Acquisition: Monitor the MRM transitions defined in Table 2.

Phase 3: Self-Validation & Quality Control Checkpoints
  • Carryover Check: A solvent blank must be injected immediately after the highest calibration standard. The peak area in the blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    
  • SST Pass Criteria: The %RSD (Relative Standard Deviation) for the peak area ratio (Analyte/IS) across the six SST injections must be

    
    . Failure indicates system instability (e.g., ESI capillary partial blockage or pump cavitation).
    
  • Matrix Effect Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus the peak area of a neat standard solution. An MF between 0.85 and 1.15 confirms that ion suppression/enhancement is adequately controlled by the SPE cleanup and the deuterated internal standard [2].

References

  • Lin, G.-H., Chang, C.-y., & Lin, H.-R. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Journal of Chromatography B, 990, 164-170.[Link]

  • ImpactFactor. (2014). Bioanalytical Method Development and Validation of Valproate Semisodium in Human Plasma by LC–MS/MS. ImpactFactor Journals.[Link] (Note: Representative methodology for acidic heterocycles and Tolmetin).

  • Pan, Z., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds. International Journal of Molecular Sciences, 22(5), 2605.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Paal-Knorr Synthesis of Pyrrole-3-Acetic Acids

Welcome to the technical support center for the Paal-Knorr synthesis of pyrrole-3-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this power...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Paal-Knorr synthesis of pyrrole-3-acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic method. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and obtain high-purity products.

Introduction: The Paal-Knorr Synthesis for Pyrrole-3-Acetic Acids

The Paal-Knorr synthesis is a classic and highly effective method for the construction of the pyrrole ring system.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3] For the synthesis of pyrrole-3-acetic acids, a key structural motif in many biologically active molecules, this reaction is particularly valuable. However, the presence of the acetic acid moiety introduces specific challenges that require careful consideration of starting material synthesis, reaction conditions, and purification strategies. This guide will provide you with the expertise to overcome these challenges and successfully synthesize your target pyrrole-3-acetic acids.

Troubleshooting Guide

This section addresses common issues encountered during the Paal-Knorr synthesis of pyrrole-3-acetic acids in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Paal-Knorr synthesis of pyrrole-3-acetic acids can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Suboptimal Reaction Conditions: The Paal-Knorr reaction is sensitive to temperature, reaction time, and catalyst choice. Insufficient heating may lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product.[2]

    • Solution: Systematically screen reaction temperatures and times. The use of microwave irradiation can often dramatically reduce reaction times and improve yields.[4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

    • Solution: For less reactive amines, consider more forcing conditions, such as higher temperatures or a stronger acid catalyst. For sterically hindered substrates, extended reaction times may be necessary.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acidic conditions are often necessary, a pH below 3 can favor the formation of furan byproducts.[2][3]

    • Solution: If furan byproduct formation is significant, switch to a weaker Brønsted acid like acetic acid or consider using a Lewis acid catalyst. In some cases, the reaction can proceed under neutral conditions, although it may be slower.

  • Instability of the Acetic Acid Moiety: The free carboxylic acid group can be sensitive to the reaction conditions and may lead to side reactions, including decarboxylation, particularly at high temperatures and in strongly acidic media.[5][6]

    • Solution: A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) during the Paal-Knorr reaction. The ester can then be hydrolyzed in a subsequent step. tert-Butyl esters are particularly useful as they can be cleaved under acidic conditions that are often compatible with the pyrrole ring.[7]

Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

Answer: Furan formation is the most common side reaction in the Paal-Knorr synthesis and occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[1]

  • Control Acidity: Maintain a pH above 3. The use of a weak acid like acetic acid can accelerate the desired reaction without significantly promoting furan formation.[2][3]

  • Use an Excess of Amine: Employing a stoichiometric excess of the amine can kinetically favor the pyrrole formation pathway.

  • Milder Catalysts: Consider using milder Brønsted or Lewis acids. A variety of Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to be effective.

Question 3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

Answer: The formation of dark, insoluble materials often indicates polymerization of the starting materials or the pyrrole product itself. Pyrroles are known to be unstable in strongly acidic conditions and can polymerize.[8][9]

  • Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature for a longer duration.

  • Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid. As mentioned, neutral conditions can also be explored.

  • Protect the Pyrrole Nitrogen: While less common for this specific synthesis, if the pyrrole product is particularly sensitive, protection of the pyrrole nitrogen with an electron-withdrawing group can enhance its stability towards acidic conditions. However, this adds extra steps to the synthesis.[10]

Question 4: I am struggling with the purification of my final pyrrole-3-acetic acid product. What are some effective strategies?

Answer: The purification of pyrrole-3-acetic acids can be challenging due to their amphipathic nature, possessing both a relatively nonpolar pyrrole ring and a polar carboxylic acid group.

  • Initial Workup: After hydrolysis of the ester (if a protection strategy was used), a standard acidic workup to protonate the carboxylate is the first step. The product can then be extracted into an organic solvent.

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: This is a common method. A gradient elution starting with a nonpolar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing of the product peak.[11]

    • Reverse-Phase Chromatography: For more polar pyrrole-3-acetic acids, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, now containing the deprotonated pyrrole-3-acetic acid, is then acidified, and the protonated product is extracted back into an organic solvent.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

A: The accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][3] The ring-closing step is often the rate-determining step of the reaction.

Q2: How do I synthesize the 1,4-dicarbonyl precursor required for my pyrrole-3-acetic acid synthesis?

A: The synthesis of the 1,4-dicarbonyl precursor is a critical first step. A common strategy involves the functionalization of a β-ketoester. For example, a β-ketoester can be reacted with an aldehyde in the presence of diethylzinc and diiodomethane, followed by oxidation with pyridinium chlorochromate (PCC) to yield the desired 1,4-dicarbonyl compound with a protected carboxylic acid moiety.

Q3: Can I perform the Paal-Knorr synthesis under "green" conditions?

A: Yes, several modifications to the traditional Paal-Knorr synthesis have been developed to be more environmentally friendly. These include the use of water as a solvent, catalysis with solid-supported acids that can be easily recovered and reused, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption.[2][4]

Q4: Is it possible for the acetic acid side chain to undergo decarboxylation during the reaction?

A: While pyrrole-2-carboxylic acids are known to undergo decarboxylation under strongly acidic conditions,[5][13] the greater separation between the carboxylic acid and the pyrrole ring in pyrrole-3-acetic acids generally makes them more stable to decarboxylation. However, under very harsh conditions (prolonged heating in strong acid), this side reaction could potentially occur. Using milder conditions and protecting the carboxylic acid as an ester are effective preventative measures.[14][15]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Dicarbonyl Precursor (Ethyl 2-acetyl-4-oxopentanoate)

This protocol describes a general method for the synthesis of a 1,4-dicarbonyl compound suitable for the Paal-Knorr synthesis of a pyrrole-3-acetic acid ester.

  • Materials:

    • Ethyl acetoacetate

    • Acetaldehyde

    • Diethylzinc (1.0 M solution in hexanes)

    • Diiodomethane

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (anhydrous)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl acetoacetate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.1 eq) to the solution, followed by the dropwise addition of diiodomethane (1.1 eq).

    • After stirring for 30 minutes at 0 °C, add acetaldehyde (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude intermediate in anhydrous dichloromethane and add PCC (1.5 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure ethyl 2-acetyl-4-oxopentanoate.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Ethyl 2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)acetate

  • Materials:

    • Ethyl 2-acetyl-4-oxopentanoate (from Protocol 1)

    • Benzylamine

    • Glacial acetic acid

    • Ethanol

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine ethyl 2-acetyl-4-oxopentanoate (1.0 eq), benzylamine (1.1 eq), and ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 10-15 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure ethyl 2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)acetate.

Protocol 3: Hydrolysis of the Pyrrole-3-acetic Acid Ester

  • Materials:

    • Ethyl 2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)acetate (from Protocol 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the pyrrole-3-acetic acid ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrrole-3-acetic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis

CatalystTypical ConditionsAdvantagesDisadvantagesReferences
Acetic AcidReflux in ethanol or acetic acidInexpensive, readily availableCan lead to furan byproducts, requires heating[2][3]
Trifluoroacetic Acid (TFA)Room temperature or mild heatingHighly efficient, short reaction timesStronger acid, potential for side reactions[11]
Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃)Room temperatureMild conditions, high yieldsMore expensive, may require anhydrous conditions[1]
Solid-Supported Acids (e.g., Montmorillonite)Varies (often with heating or microwave)Easy to remove, recyclable, "green"May have lower activity than homogeneous catalysts[2]
Iodine (I₂)Room temperature, solvent-free or in solventMild, efficientCan be corrosive, may require specific workup[2]

Visualizations

Reaction Mechanism

Paal_Knorr_Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + R-NH₂ PrimaryAmine Primary Amine PrimaryAmine->Hemiaminal CyclicHemiaminal Cyclic Hemiaminal Hemiaminal->CyclicHemiaminal Intramolecular Nucleophilic Attack Pyrrole Pyrrole Product CyclicHemiaminal->Pyrrole - 2 H₂O Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckConditions Check Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions CheckReactants Evaluate Reactant Reactivity Start->CheckReactants FuranByproduct Significant Furan Byproduct? Start->FuranByproduct TarryProduct Dark, Tarry Product? Start->TarryProduct OptimizeConditions Optimize Conditions (e.g., Microwave, Milder Catalyst) CheckConditions->OptimizeConditions ProtectingGroup Consider Protecting Group for Acetic Acid CheckReactants->ProtectingGroup AdjustAcidity Adjust Acidity (pH > 3) Use Excess Amine FuranByproduct->AdjustAcidity MilderConditions Use Milder Conditions (Lower Temp, Weaker Acid) TarryProduct->MilderConditions

Caption: Troubleshooting workflow for common issues.

References

  • Davenport, J. et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. [Link]

  • ResearchGate. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. [Link]

  • ResearchGate. (1982). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

  • Cambridge University Press. Knorr Pyrrole Synthesis. [Link]

  • Cosford, N. D. P. et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Syrris. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

  • SlideShare. (2016). Pyrrole : Aromatic. [Link]

  • MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]

  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). The decarboxylation of some heterocyclic acetic acids. [Link]

  • Semantic Scholar. (1976). The decarboxylation of some heterocyclic acetic acids. [Link]

  • Venugopala, K. N. et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8688. [Link]

  • Scribd. Acidic and Basic Character of Pyrrole. [Link]

  • Google Patents. (1996).
  • ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? [Link]

  • Chen, K.-H. et al. (1987). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. [Link]

Sources

Optimization

Side reactions in the Vilsmeier-Haack formylation of pyrroles

Welcome to the Technical Support Center for the Vilsmeier-Haack Formylation of Pyrroles . The Vilsmeier-Haack (VH) reaction is a robust, cornerstone methodology for introducing a formyl group (-CHO) into electron-rich ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack Formylation of Pyrroles .

The Vilsmeier-Haack (VH) reaction is a robust, cornerstone methodology for introducing a formyl group (-CHO) into electron-rich aromatic systems. While pyrroles are excellent substrates for this transformation, their inherent nucleophilicity and sensitivity to acidic conditions often lead to a cascade of side reactions, including polymerization, halogenation, and regioisomeric mixtures.

This guide is engineered for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, self-validating experimental protocols, and actionable solutions to maximize your yield and purity.

Diagnostic Logic Tree: Troubleshooting Side Reactions

Before altering your protocol, use the diagnostic tree below to identify the mechanistic root cause of your specific side reaction based on your crude mixture analysis.

Troubleshooting Start Analyze Crude Mixture (TLC / NMR / LC-MS) Q1 Are there multiple spots with similar Rf? Start->Q1 Q2 Is the mixture dark/tarry with low mass recovery? Start->Q2 Q3 Is the target mass +34 Da (Chlorination)? Start->Q3 Regio Regioisomerism (C2 vs C3 formylation) Q1->Regio Yes Poly Polymerization / Dimerization Q2->Poly Yes Halo Halogenation Side-Reaction (POCl3 acting as Cl source) Q3->Halo Yes FixRegio Check N-substitution sterics. Lower temp to -78°C. Regio->FixRegio FixPoly Ensure strict anhydrous conditions. Dilute reaction. Avoid excess acid. Poly->FixPoly FixHalo Switch POCl3 to Oxalyl Chloride or use milder conditions. Halo->FixHalo

Caption: Diagnostic logic tree for identifying and resolving common Vilsmeier-Haack side reactions.

Knowledge Base: Mechanistic Causality of Side Reactions

Issue 1: Halogenation and Unexpected Chlorinated Adducts

Symptom: LC-MS reveals M+34 or M+68 peaks; NMR indicates a loss of pyrrolic protons without corresponding aldehyde integration. Causality: Phosphorus oxychloride (


) is not strictly an activator for dimethylformamide (DMF); it can competitively act as a chlorinating agent. Highly electron-rich pyrroles, or those already bearing halogens, can undergo electrophilic chlorination. Recent crystallographic studies have isolated unexpected side products, such as (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, when formylating halopyrroles 1. Furthermore, hydrogen chloride generated during the formation of the Vilsmeier reagent can induce halogen exchange 2.
Resolution:  If chlorination is observed, substitute 

with oxalyl chloride (

) to generate the Vilsmeier reagent. Oxalyl chloride produces only volatile byproducts (

,

) and

, drastically reducing the chlorinating potential of the reaction medium.
Issue 2: Dimerization, Polymerization, and "Tarry" Mixtures

Symptom: The reaction turns deep black or tarry; TLC shows heavy baseline streaking; low mass recovery is observed after extraction. Causality: Pyrroles are extremely susceptible to acid-catalyzed oligomerization. The VH reaction proceeds via an iminium intermediate (an azafulvene-like species). If the reaction is heated excessively or if strict anhydrous conditions are compromised, moisture decomposes the Vilsmeier reagent into


 and DMF 3. The liberated acid catalyzes the self-condensation of pyrrole rings, leading to dipyrromethene derivatives or intractable polymers [[4]]().
Resolution:  Maintain rigorous anhydrous conditions. Pre-cool the Vilsmeier reagent to 0 °C before the dropwise addition of pyrrole to control the exotherm 3. Do not exceed 40 °C during the iminium formation phase.
Issue 3: Regioisomeric Mixtures (C2 vs. C3 Formylation)

Symptom: Two distinct aldehyde peaks in the


 NMR spectrum (typically around 9.5 ppm and 9.8 ppm).
Causality:  Electrophilic formylation preferentially occurs at the α-position (C2) due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate 5. However, the ratio of α- to β-formylated products is heavily dictated by steric factors [[6]](). Bulky N-1 substituents (e.g., triisopropylsilyl or large aryl groups) sterically block the C2 position, forcing the bulky chloromethyliminium electrophile to attack the C3 position.
Resolution:  If C2 formylation is strictly required, utilize a sterically unobtrusive protecting group (e.g., methyl) or perform the reaction on the unprotected NH pyrrole, which directs almost exclusively to C2.
Issue 4: Diformylation

Symptom: Formation of pyrrole-2,5-dicarboxaldehyde. Causality: Using a large stoichiometric excess of the Vilsmeier reagent or prolonged heating at elevated temperatures overrides the deactivating effect of the first formyl group, forcing a second electrophilic attack 3. Resolution: Strictly adhere to a 1.05 : 1.0 molar ratio of Vilsmeier reagent to pyrrole.

Quantitative Data: Impact of Reaction Conditions on Side Products

Reaction Condition / ErrorDominant Side ReactionMechanistic CauseMitigation Strategy
Excess

Halogenation (+34 Da)

acts as an electrophilic

source
Switch to

or use exact stoichiometry
High Temp (>40 °C) Polymerization / TarryAcid-catalyzed self-condensation of pyrroleMaintain 0 °C to RT; dilute reaction
Bulky N-1 Substituent C3-FormylationSteric blockade of the preferred C2 positionUse small protecting groups (e.g., -Me)
Excess VH Reagent DiformylationSecond electrophilic attack at C5Strict 1.05 : 1.0 molar ratio
Moisture Ingress Low Yield / DecompositionHydrolysis of VH reagent to

and DMF
Flame-dry glassware; use anhydrous solvents

Self-Validating Experimental Protocol: Optimized C2-Formylation

This protocol is designed as a self-validating system. Each step includes an observable milestone to confirm chemical success before proceeding, preventing the downstream carryover of failed intermediates.

Workflow Step1 1. Vilsmeier Reagent Generation (DMF + POCl3 at 0°C) Step2 2. Pyrrole Addition (Dropwise, -10°C to 0°C) Step1->Step2 Step3 3. Iminium Formation (Warm to RT or 40°C) Step2->Step3 Step4 4. Hydrolysis Quench (Aq. NaOAc, pH 7-8) Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Caption: Experimental workflow for the optimized Vilsmeier-Haack formylation of pyrroles.

Step 1: Preparation of the Vilsmeier Reagent In a flame-dried Schlenk flask under argon, add anhydrous DMF (1.2 equiv) and anhydrous dichloromethane (DCM) as a co-solvent. Cool the flask to 0 °C. Add


 (1.1 equiv) dropwise over 15 minutes.
  • Validation Check: The solution should become a pale yellow or colorless viscous liquid/gel 7. A dark red or black color at this stage indicates contaminated reagents (likely dimethylamine in the DMF).

Step 2: Substrate Addition Dissolve the pyrrole (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature between -10 °C and 0 °C to prevent exothermic polymerization 3.

Step 3: Iminium Formation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation Check: TLC (Hexanes/EtOAc) should show the complete disappearance of the highly non-polar pyrrole spot and the formation of a baseline-sticking iminium salt.

Step 4: Hydrolysis (Critical Quench) Cool the mixture back to 0 °C. Quench slowly with a saturated aqueous solution of sodium acetate (


) until the pH reaches 7-8. Stir vigorously for 30-60 minutes 3.
  • Validation Check: The organic layer will shift from cloudy to clear as the water-soluble iminium salt hydrolyzes into the organic-soluble aldehyde. Gentle heating (reflux for 15 mins) may be required if the iminium salt is sterically hindered.

Step 5: Work-up Extract with diethyl ether or DCM. Wash the organic layer sequentially with saturated


, water, and brine. Dry over 

, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why did my Vilsmeier reagent turn into a white solid before I even added the pyrrole? A: If it forms a white precipitate that solidifies, it is the pure chloromethyliminium chloride salt precipitating out of solution. This is completely normal and often happens if no co-solvent (like DCM or DCE) is used [[7]](). Simply dissolve it quickly with anhydrous DCE before adding your substrate.

Q: Can I use basic alumina instead of silica for purifying pyrrole-2-carboxaldehydes? A: Yes. Pyrroles can be highly sensitive to the acidic nature of standard silica gel, which can induce late-stage degradation or streaking during column chromatography. Deactivated silica (pre-treated with 1%


) or neutral/basic alumina often provides much higher recovery yields.

Q: My yield is consistently below 40%, and I see a lot of unreacted starting material. Should I increase the temperature? A: No. Increasing the temperature will likely increase acid-catalyzed polymerization 3. Instead, ensure your


 is fresh (it degrades rapidly upon exposure to atmospheric moisture) and that your DMF is strictly anhydrous. The Vilsmeier reagent must be generated quantitatively before the pyrrole is introduced.

References

  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole". BenchChem. 3

  • MDPI. "(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine". Molbank. 1

  • Chemistry Steps. "Vilsmeier-Haack Reaction". Chemistry Steps. 5

  • Reddit. "Vilsmeier-Haack formilation help". r/OrganicChemistry. 7

  • RSC Publishing. "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles". Journal of the Chemical Society C: Organic. 6

  • Dove Medical Press. "Functionalized boron-dipyrromethenes and their applications". Research and Reports in Organic Chemistry.4

  • CDN Science Pub. "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents". Canadian Journal of Chemistry. 2

Sources

Troubleshooting

Technical Support Center: Pyrrole Functionalization &amp; Troubleshooting

Welcome to the Pyrrole Functionalization Support Center . This module is specifically designed for researchers and drug development professionals dealing with the notoriously challenging regioselectivity issues encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrole Functionalization Support Center . This module is specifically designed for researchers and drug development professionals dealing with the notoriously challenging regioselectivity issues encountered during the formylation of 3-substituted pyrroles.

Below, you will find the mechanistic principles governing these reactions, a troubleshooting FAQ, empirical data tables, and field-validated experimental protocols.

Core Principles: The Causality of Pyrrole Regioselectivity

The Vilsmeier-Haack formylation is the standard method for introducing an aldehyde group to the pyrrole core[1]. Because pyrrole is a


-excessive heterocycle, electrophilic aromatic substitution (EAS) is highly facile. Inherently, the 

-positions (C-2 and C-5) are kinetically and thermodynamically favored over the

-positions (C-3 and C-4). This is because the intermediate Wheland complex at the

-position is stabilized by three resonance structures, whereas

-attack only yields two[2].

However, introducing a substituent at the C-3 position breaks this symmetry, creating a complex competition between electronic directing effects and steric hindrance:

  • Electron-Donating Groups (EDGs): An EDG at C-3 (e.g., -CH3, -OMe) pushes electron density into the ring, activating the adjacent C-2 (ortho-like) and C-4 (para-like) positions[2]. Because C-5 remains inherently activated by the ring nitrogen, standard Vilsmeier-Haack conditions often yield an intractable mixture of 2-formyl and 5-formyl products[2].

  • Electron-Withdrawing Groups (EWGs): An EWG at C-3 (e.g., -CO2Et, -NO2) heavily deactivates the C-2 and C-4 positions. Consequently, electrophilic attack is directed predominantly to the sterically accessible and electronically less-deactivated C-5 position.

  • Steric Shielding: Steric bulk either at C-3 (e.g., tert-butyl) or on the pyrrole nitrogen (e.g., TIPS) can override electronic effects. Massive protecting groups physically shield the adjacent C-2 or C-5 positions, forcing the bulky formylium ion to the least hindered carbon[1].

Troubleshooting Guides & FAQs

Q1: I am formylating a 3-alkylpyrrole using standard POCl3/DMF, but I keep getting an inseparable 1:1 mixture of 2-formyl and 5-formyl products. How can I force regioselectivity? A: The alkyl group at C-3 is electronically pushing the reaction to C-2, while the inherent reactivity of the pyrrole ring is pulling it to C-5[2]. To break this tie, you must leverage steric hindrance. Replace standard DMF with a sterically crowded formamide, such as


-diisopropylformamide or 

-diphenylformamide[1]. The bulky Vilsmeier intermediate will experience severe steric clash with the C-3 alkyl group if it attempts to attack C-2, thereby shifting the regioselectivity almost exclusively to the C-5 position[1].

Q2: I need to synthesize a 3-substituted pyrrole-4-carboxaldehyde. How can I direct formylation to the


-position (C-4)? 
A:  Formylating the C-4 position is notoriously difficult because both 

-positions (C-2 and C-5) are electronically favored. To achieve C-4 selectivity, you must block the

-positions sterically. The most reliable protocol is to protect the pyrrole nitrogen with a massive Triisopropylsilyl (TIPS) group[1]. The TIPS group acts as a steric "umbrella," shielding both C-2 and C-5. If your C-3 substituent is also moderately bulky, the only accessible reactive site for the Vilsmeier reagent becomes the C-4 position.

Q3: My Vilsmeier-Haack scale-up on a 3-EWG pyrrole is yielding polymeric tar, and the phosphorus wastewater is a major issue. What is a greener, cleaner alternative? A: Standard POCl3 generates phosphoric acid byproducts that can degrade sensitive pyrrole substrates and complicate aqueous workups. For scale-up, switch to a Crystalline Vilsmeier Reagent (VR) prepared using phthaloyl dichloride instead of POCl3[3]. This method is environmentally benign, avoids phosphorus waste, and allows the VR to be isolated as a stable solid[3]. When applied to pyrrole-2-carboxylates or 3-substituted variants, it often affords nearly quantitative yields with superior regiocontrol and zero tar formation[4].

Regioselectivity Decision Pathway

The following logic tree illustrates how to adjust your synthetic strategy based on the nature of your starting material.

G Start 3-Substituted Pyrrole Sub_EDG C-3: Electron Donating (EDG) Start->Sub_EDG Sub_EWG C-3: Electron Withdrawing (EWG) Start->Sub_EWG Sub_TIPS N-Protection: Bulky (e.g., TIPS) Start->Sub_TIPS Cond_DMF1 Standard VR (DMF) Sub_EDG->Cond_DMF1 Cond_Bulky Bulky VR (iPr2NCHO) Sub_EDG->Cond_Bulky Cond_DMF2 Standard VR (DMF) Sub_EWG->Cond_DMF2 Cond_DMF3 Standard VR (DMF) Sub_TIPS->Cond_DMF3 Result_Mix C-2 & C-5 Mixture Cond_DMF1->Result_Mix Steric & Electronic Clash Result_C5_1 C-5 Formylation Cond_Bulky->Result_C5_1 Steric Block at C-2 Result_C5_2 C-5 Formylation Cond_DMF2->Result_C5_2 C-2/C-4 Deactivated Result_C4 C-4 Formylation Cond_DMF3->Result_C4 C-2/C-5 Blocked

Caption: Decision matrix for the regioselective formylation of 3-substituted pyrroles based on steric and electronic factors.

Empirical Data: Regioselectivity Matrix

Use this table to benchmark your expected outcomes based on substrate and reagent selection.

C-3 SubstituentN-Protecting GroupFormylating AgentMajor RegioisomerTypical Selectivity
Alkyl (-CH3)None / -HPOCl3 / DMFMixture (C-2 & C-5)~ 1.5 : 1[2]
Alkyl (-CH3)None / -HPOCl3 /

Pr2NCHO
C-5 Formyl> 95%[1]
Ester (-CO2Et)None / -HPOCl3 / DMFC-5 Formyl> 90%
Ester (-CO2Et)None / -HCrystalline VRC-5 Formyl> 99%[4]
Any-TIPSPOCl3 / DMFC-4 Formyl> 95%[1]

Experimental Protocols

Protocol A: Regioselective C-5 Formylation Using Bulky Amides[1]

Purpose: To force C-5 formylation on a 3-alkylpyrrole by sterically blocking the C-2 position.

  • Reagent Preparation: In an oven-dried, argon-purged flask, dissolve

    
    -diisopropylformamide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool the solution to 0 °C using an ice bath.
    
  • Vilsmeier Complex Formation: Add POCl3 (1.2 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the bulky Vilsmeier intermediate.

  • Substrate Addition: Dissolve the 3-substituted pyrrole (1.0 equiv) in a minimal amount of anhydrous DCE. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation Step: Monitor by TLC or GC-MS. The bulky intermediate slows the reaction slightly; ensure >95% consumption of the starting material before proceeding.

  • Hydrolysis: Quench the reaction by slowly pouring it into a vigorously stirred saturated aqueous solution of sodium acetate (NaOAc). Stir for an additional 2 hours at room temperature to fully hydrolyze the iminium salt.

  • Workup: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via silica gel chromatography.

Protocol B: Phosphorus-Free Scale-Up using Crystalline Vilsmeier Reagent[3][4]

Purpose: To perform highly regioselective formylation on 3-EWG pyrroles without generating hazardous phosphoric acid waste.

  • Reagent Procurement: Utilize pre-synthesized Crystalline Vilsmeier Reagent (VR), prepared via the reaction of DMF with phthaloyl dichloride[3].

  • Reaction Setup: In a dry flask, dissolve the 3-substituted pyrrole (e.g., methyl 1H-pyrrole-2-carboxylate, 1.0 equiv) in dry CHCl3 at 0 °C.

  • VR Addition: Add the solid Crystalline VR (1.5 equiv) in one portion to the stirred solution[4].

  • Reaction Execution: Stir the resulting mixture at room temperature for 5 to 6 hours. Self-Validation Step: Perform GC-MS analysis. The chromatogram should show complete consumption of the starting material and >99% selectivity for the C-5 formylated product[4].

  • Neutralization: Cool the mixture in an ice bath and neutralize to pH 7 using saturated aqueous NaHCO3[4].

  • Workup: Extract the mixture with CH2Cl2 or Ethyl Acetate (2x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under vacuum to afford the pure product (often requiring no further column chromatography)[4].

References

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether - Organic Process Research & Development (ACS) - 3

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides - Synthesis (Thieme) - 1

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether - Organic Process Research & Development (ACS) - 4

  • Vilsmeier-Haack Formylation of Pyrroles - Journal of the Chemical Society C: Organic (via Scribd) - 2

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in diagnosing and resolving synthetic bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in diagnosing and resolving synthetic bottlenecks during the preparation of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid .

This compound is a highly valuable intermediate for porphobilinogen analogs and pyrrole-based pharmaceuticals[1]. The standard synthetic route relies on the Vilsmeier-Haack formylation of an ethyl pyrrole-3-acetate precursor, followed by ester hydrolysis[1]. While pyrroles are highly reactive toward electrophilic aromatic substitution[2], this electron-rich nature makes the system exceptionally prone to regioisomerization, over-reaction, and acid-catalyzed polymerization[3].

This guide provides a self-validating framework to identify byproducts, understand their mechanistic root causes, and optimize your experimental protocols.

Diagnostic Dashboard: Byproduct Identification Workflow

When your reaction yields complex mixtures, the first step is to isolate the root cause. Use the diagnostic decision tree below to match your analytical data (LC-MS,


H-NMR) to the corresponding synthetic failure mode.

DiagnosticWorkflow Start Crude Product Analysis (LC-MS / 1H-NMR) Q1 Multiple Aldehyde Peaks? (~9.4 - 9.8 ppm) Start->Q1 Q2 Black Tar / High MW? (Broad NMR Baseline) Start->Q2 Q3 Missing Aldehyde Peak? (Water Soluble Phase) Start->Q3 A1 Regioisomerization (C5-Formylation) Q1->A1 Yes A2 Acid-Catalyzed Polymerization Q2->A2 Yes A3 Unhydrolyzed Iminium Salt Q3->A3 Yes S1 Lower Addition Temp (-78°C to 0°C) A1->S1 S2 Buffer Quench with NaOAc Control Exotherm A2->S2 S3 Extend Hydrolysis Time Gentle Reflux A3->S3

Caption: Diagnostic workflow for identifying and resolving common byproducts in pyrrole formylation.

Quantitative Byproduct Profiling

To ensure scientific integrity, your analytical data must drive your troubleshooting. The table below summarizes the quantitative signatures of the most common byproducts encountered during this synthesis.

Species / Byproduct

H-NMR Signature (Aldehyde)
LC-MS (m/z)Root CauseMitigation Strategy
Target: 2-Formyl ester ~9.5 ppm (s, 1H)[M+H]

182
Optimal kinetic control.Maintain strict 0 °C during electrophile addition.
Byproduct 1: 5-Formyl isomer ~9.4 ppm (s, 1H)[M+H]

182
Steric clash at C2; Thermodynamic equilibration[4].Drop addition temperature to -78 °C; check solvent polarity.
Byproduct 2: Diformylated ~9.8 ppm (s, 2H)[M+H]

210
Excess Vilsmeier reagent[3].Strictly control stoichiometry (1.1 eq POCl

).
Byproduct 3: Polypyrroles Broad baseline (7.0 - 8.0 ppm)> 500 Da (broad)Acidic hotspots during quench; overheating[3].Buffer aqueous quench with 2M NaOAc.

Mechanistic Pathway & Divergence

Understanding why a byproduct forms requires mapping the reaction mechanism. The Vilsmeier-Haack reaction utilizes an electron-poor electrophile generated from DMF and POCl


[2]. Because the C3 position is occupied by the acetic ester group, electrophilic attack can occur at either the C2 or C5 alpha positions.

MechanisticPathway SM Ethyl Pyrrole-3-acetate (Starting Material) IM2 Kinetic Attack (C2) C2-Iminium Intermediate SM->IM2 + VR (Low Temp) IM5 Thermodynamic Attack (C5) C5-Iminium Intermediate SM->IM5 + VR (Room Temp) BYP2 Polypyrrole Tars (Degradation) SM->BYP2 Unbuffered HCl VR Vilsmeier Reagent (DMF + POCl3) PROD Ethyl 2-formylpyrrole-3-acetate (Target Precursor) IM2->PROD H2O / NaOAc Hydrolysis IM2->BYP2 Strong Acid / Heat BYP1 Ethyl 5-formylpyrrole-3-acetate (Regioisomer Byproduct) IM5->BYP1 H2O / NaOAc Hydrolysis IM5->BYP2 Strong Acid / Heat

Caption: Mechanistic divergence in the Vilsmeier-Haack formylation of ethyl pyrrole-3-acetate.

Validated Experimental Protocol: A Self-Validating System

To prevent byproduct formation, the synthesis must be executed in two distinct stages: (A) Formylation of the ester-protected pyrrole, and (B) Saponification to the free acid.

Causality Note: Direct formylation of the free pyrrole-3-acetic acid is avoided because POCl


 will convert the carboxylic acid into an acid chloride, leading to uncontrolled intramolecular cyclization or intermolecular oligomerization.
Stage A: Vilsmeier-Haack Formylation of Ethyl Pyrrole-3-acetate
  • Vilsmeier Reagent Preparation: In a flame-dried flask under N

    
    , cool anhydrous DMF (1.2 eq) to 0 °C. Dropwise add POCl
    
    
    
    (1.1 eq).
    • Validation Check: The solution will turn into a pale-yellow viscous liquid/salt. This confirms the formation of the active chloroiminium ion. The slight excess of DMF ensures no free POCl

      
       remains to cause uncontrolled chlorination[3].
      
  • Electrophilic Addition: Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane (DCE). Cool the system to -78 °C (dry ice/acetone). Slowly add ethyl pyrrole-3-acetate (1.0 eq) dissolved in DCE[1].

    • Causality: The C2 position is sterically hindered by the adjacent C3-acetate group. Dropping the temperature to -78 °C enforces kinetic control, favoring the C2 attack over the thermodynamically more accessible C5 position[4].

  • Buffered Hydrolysis (Critical Step): Allow the reaction to warm to 0 °C over 2 hours. Quench the reaction by pouring it into a vigorously stirred solution of 2M aqueous Sodium Acetate (NaOAc) .

    • Causality: POCl

      
       generates HCl upon aqueous quenching. Pyrroles rapidly polymerize in strong acids. NaOAc acts as a buffer, neutralizing the HCl without creating localized high-pH hotspots that direct NaOH would cause.
      
  • Iminium Collapse: Gently heat the quenched biphasic mixture to 40 °C for 1 hour.

    • Validation Check: The organic layer will shift from deep red (iminium salt) to pale yellow (aldehyde).

Stage B: Saponification to 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
  • Ester Cleavage: Dissolve the purified ethyl 2-formylpyrrole-3-acetate in a 1:1 mixture of THF and H

    
    O. Add LiOH·H
    
    
    
    O (2.0 eq) and stir at room temperature for 4 hours.
  • Acidification: Carefully acidify the aqueous layer to pH 3 using 1M HCl at 0 °C.

    • Validation Check: The target 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid will precipitate as a solid. Filter and wash with cold water.

Frequently Asked Questions (Troubleshooting Desk)

Q: Why am I seeing a large peak for the 5-formyl regioisomer in my NMR, and how do I prevent it? A: This is a classic competition between electronic and steric factors. While electrophilic aromatic substitution on pyrrole favors the alpha positions (C2 and C5) due to resonance stabilization of the intermediate[2], the bulky acetic ester group at C3 sterically shields the C2 position. If your reaction temperature is too high, the system overcomes the activation energy barrier for the C5 position, leading to thermodynamic control[4]. To mitigate this, lower your addition temperature to -78 °C and ensure your stirring is highly efficient to prevent localized warming.

Q: My reaction mixture turned into a black, intractable tar during the workup. What happened? A: You have polymerized your pyrrole ring. Pyrroles are exceptionally sensitive to strong acids[3]. When the Vilsmeier intermediate is quenched with water, POCl


 violently hydrolyzes to produce phosphoric acid and HCl. If you quench with unbuffered water, the sudden spike in acidity catalyzes the intermolecular condensation of the pyrrole rings. Always quench into a pre-chilled, highly buffered aqueous solution (like Sodium Acetate) to keep the pH mildly acidic to neutral.

Q: My LC-MS shows a mass corresponding to the iminium intermediate, and the aldehyde peak is missing in the IR/NMR. Why didn't it hydrolyze? A: The Vilsmeier iminium salt requires sufficient thermal energy and water to collapse into the final aldehyde[2]. If your quench is too cold or too brief, the intermediate persists and will remain in the aqueous layer (leading to artificially low yields). After the initial buffered quench, you must gently warm the mixture (e.g., 40 °C) for 1-2 hours to drive the hydrolysis to completion[3].

References

Sources

Troubleshooting

Troubleshooting guide for working with pyrrole carboxylic acids

Welcome to the Technical Support Center for Pyrrole Carboxylic Acids. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Carboxylic Acids. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Working with electron-rich heterocycles requires a deep understanding of their mechanistic behavior. Pyrrole carboxylic acids are notoriously sensitive; their


-excessive nature makes them prone to electrophilic attack, rapid decarboxylation, and polymerization.

This guide provides self-validating protocols, causal explanations for common failures, and field-proven strategies to ensure your synthetic workflows are robust and reproducible.

Strategic Workflow Decision Matrix

Before troubleshooting, it is critical to align your synthetic strategy with the inherent reactivity of the pyrrole ring. The following decision tree outlines the optimal paths for synthesis, stabilization, and functionalization.

PyrroleWorkflow Start Pyrrole Carboxylic Acid Optimization Synth Synthesis Strategy Start->Synth Stability Stability & Storage Start->Stability Coupling Amide Coupling Start->Coupling Batch Batch Hantzsch (Low Yield) Synth->Batch Flow Continuous Flow (In situ Hydrolysis) Synth->Flow Decarb Decarboxylation Risk (Avoid Acid/Heat) Stability->Decarb Protect N-Protection (Trityl/Boc) Stability->Protect Direct Direct EDC/HOBt (Prone to Failure) Coupling->Direct Surrogate Trichloroacetyl Surrogate (High Yield) Coupling->Surrogate

Strategic workflow for pyrrole carboxylic acid synthesis, stabilization, and coupling.

Troubleshooting & FAQs

Q1: Why does my pyrrole-2-carboxylic acid turn into a black tar during acidic workup? The Causality: Pyrroles are highly electron-rich (pi-excessive) heterocycles. Under strongly acidic conditions, the ring undergoes electrophilic attack by protons, generating a highly reactive iminium intermediate. This intermediate rapidly reacts with unprotonated pyrrole molecules in a runaway cascade, leading to extensive polymerization (observed as a black tar)[1]. The Solution: Always maintain a neutral to slightly basic pH during aqueous workup. If acidic conditions are strictly required for your workflow, you must pre-protect the pyrrole nitrogen (e.g., using a strongly electron-withdrawing group like Tosyl or Boc) to reduce the electron density of the ring and suppress protonation.

Q2: I am losing my carboxyl group during isolation. How do I prevent spontaneous decarboxylation? The Causality: Pyrrole-2-carboxylic acids are highly susceptible to decarboxylation, especially under heat or mild acid[2]. The electron-donating nature of the pyrrole nitrogen stabilizes the transition state during the expulsion of CO


, easily restoring aromaticity.
The Solution:  Avoid heating the free acid above 50 °C. If your downstream steps require elevated temperatures, keep the compound as an ester (e.g., methyl or tert-butyl) until the final deprotection step.

Q3: Direct amide coupling using EDC/HOBt is giving me <20% yield. What is going wrong? The Causality: Direct coupling of pyrrole carboxylic acids often fails because the intermediate O-acylisourea is unstable, and the unprotected pyrrole nitrogen can participate in competing side reactions (such as dimerization). The Solution: Abandon direct coupling and utilize a 2-(trichloroacetyl)pyrrole surrogate [3]. The -CCl


 group is highly electron-withdrawing, making the adjacent carbonyl highly electrophilic. Upon attack by a primary amine, the -CCl

anion acts as an excellent leaving group (forming volatile chloroform), driving the amidation forward smoothly without the need for coupling reagents.

Q4: Can pyrrole-2-carboxylic acid be used as a reagent rather than a substrate? The Causality: Yes. The spatial arrangement of the nitrogen and the carboxylate group makes pyrrole-2-carboxylic acid an excellent bidentate ligand. It effectively coordinates with Copper(I), increasing the solubility and reactivity of the metal center. The Solution: It is highly recommended as a ligand for Cu-catalyzed C-N cross-coupling (Ullmann-type reactions), specifically for the mono-arylation of poorly nucleophilic primary anilines with aryl halides[4].

Validated Experimental Protocols

To ensure self-validation and high reproducibility, implement the following step-by-step methodologies in your laboratory.

Protocol A: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

Traditional batch Hantzsch syntheses yield esters that require harsh, yield-destroying hydrolysis. This flow protocol utilizes in situ generated byproducts to perform the hydrolysis dynamically[5].

  • Preparation: Prepare a homogeneous solution containing tert-butyl acetoacetate (1.0 equiv), a primary amine (1.0 equiv), and a 2-bromoketone (1.0 equiv) in anhydrous ethanol.

  • Flow Parameters: Pump the mixture through a glass microreactor system (e.g., Syrris Asia) at a controlled flow rate, maintaining the reactor temperature at 120 °C.

  • In Situ Hydrolysis: As the Hantzsch cyclization occurs, HBr is generated as a byproduct. The continuous flow environment allows this HBr to immediately hydrolyze the tert-butyl ester before degradation pathways can compete.

  • Isolation: Collect the reactor effluent, neutralize mildly with saturated aqueous NaHCO

    
    , and precipitate the pure pyrrole-3-carboxylic acid.
    
Protocol B: Amide Bond Formation via Trichloroacetyl Surrogate

Bypasses the need for EDC/HOBt and prevents pyrrole dimerization[3].

  • Activation: Synthesize or purchase 2-(trichloroacetyl)pyrrole (1.0 equiv). Dissolve it in anhydrous acetonitrile (0.2 M).

  • Amine Addition: Add the target primary amine (1.2 equiv). If using an amine hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to liberate the free base.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is self-driving; monitor via TLC until the trichloroacetyl surrogate is consumed.

  • Workup: Concentrate the mixture in vacuo (which removes the chloroform byproduct). Re-dissolve in ethyl acetate, wash with 0.1 M HCl, then brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the pure pyrrole carboxamide.
Protocol C: Cu-Catalyzed Arylation using Pyrrole-2-Carboxylic Acid Ligand

Utilizing the acid as a catalytic ligand for C-N bond formation[4].

  • Setup: In an oven-dried sealed tube under an N

    
     atmosphere, combine the primary aniline (2.0 mmol), aryl halide (1.0 mmol), K
    
    
    
    PO
    
    
    (2.0 mmol), CuI (10 mol%), and pyrrole-2-carboxylic acid (20 mol%).
  • Solvent: Add 0.5 mL of anhydrous DMSO.

  • Heating: Seal the tube and heat the reaction mixture to 80–100 °C for 20–24 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, concentrate, and purify via flash column chromatography to isolate the diarylamine.

Quantitative Data & Reagent Selection Matrix

Use the following data table to benchmark your expected yields and select the appropriate synthetic strategy based on your target derivative.

Parameter / MetricPyrrole-2-Carboxylic AcidPyrrole-3-Carboxylic Acid2-(Trichloroacetyl)pyrrole
Decarboxylation Risk High (Spontaneous >60 °C)Moderate (Requires strong acid/heat)N/A (Stable surrogate)
Polymerization Risk High (pH < 4)ModerateLow
Direct Amide Coupling Yield 15% – 35% (EDC/HOBt)40% – 60% (EDC/HOBt)85% – 98% (Solvent only)
Optimal Synthesis Route Batch oxidation of pyrroleContinuous Flow Hantzsch[5]Reaction with trichloroacetyl chloride
Primary Application Cu-Catalyzed Ligand[4]Pharmaceutical scaffoldsOroidin alkaloid synthesis[3]

References

1.[5] One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters - ACS Publications. 5 2.[1] Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. CORE Scholar. 1 3.[4] Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC - National Institutes of Health. 4 4.[2] Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. 2 5.[3] Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Pyrrole derivatives, in particular, are of significant interest due to their presence in a wide array of natural products and their extensive use in drug discovery.[1][2] This guide provides a comprehensive, in-depth comparison of standard spectroscopic techniques to definitively confirm the structure of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" against its potential isomers and related structures. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for structural elucidation, grounded in established scientific principles.

The Importance of Positional Isomerism

The precise arrangement of functional groups on the pyrrole ring dramatically influences the molecule's chemical reactivity, biological activity, and physical properties. For "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid," several positional isomers could potentially be synthesized. This guide will focus on differentiating the target molecule from key isomers such as "2-(2-Formyl-1H-pyrrol-1-yl)acetic acid," "2-(3-Formyl-1H-pyrrol-2-yl)acetic acid," and "2-(1H-pyrrol-2-yl)acetic acid." Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a detailed picture of the proton environment. The electron-withdrawing effects of the formyl and carboxylic acid groups, along with the aromaticity of the pyrrole ring, result in characteristic chemical shifts.

Expected ¹H NMR Data for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid and Comparison with Isomers

CompoundPyrrole H-4Pyrrole H-5-CH₂-Aldehyde CHOCarboxyl COOHNH
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Target) ~6.2-6.4 ppm (d)~6.8-7.0 ppm (d)~3.7 ppm (s)~9.5 ppm (s)~12.0 ppm (br s)~11.5 ppm (br s)
2-(2-Formyl-1H-pyrrol-1-yl)acetic acid~6.3 ppm (t)~7.1 ppm (dd)~4.9 ppm (s)~9.6 ppm (s)~12.0 ppm (br s)N/A
2-(3-Formyl-1H-pyrrol-2-yl)acetic acid~6.1 ppm (d)~6.9 ppm (d)~3.9 ppm (s)~10.0 ppm (s)~12.0 ppm (br s)~11.8 ppm (br s)
2-(1H-pyrrol-2-yl)acetic acid~6.1 ppm (m)~6.7 ppm (m)~3.6 ppm (s)N/A~12.0 ppm (br s)~8.0 ppm (br s)

Causality Behind Experimental Choices:

  • High-Field NMR: Utilizing a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving potentially overlapping signals from the pyrrole ring protons.[4]

  • Deuterated Solvents: The choice of a deuterated solvent, such as DMSO-d₆, is critical. Its ability to form hydrogen bonds can help in observing the exchangeable protons of the carboxylic acid and the pyrrole NH.[5]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons are particularly sensitive to the positions of the substituents.[5]

Expected ¹³C NMR Data Comparison

CompoundPyrrole C2Pyrrole C3Pyrrole C4Pyrrole C5-CH₂-Aldehyde C=OCarboxyl C=O
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Target) ~135 ppm~120 ppm~110 ppm~125 ppm~30 ppm~185 ppm~173 ppm
2-(2-Formyl-1H-pyrrol-1-yl)acetic acid~133 ppm~112 ppm~111 ppm~128 ppm~50 ppm~180 ppm~170 ppm
2-(3-Formyl-1H-pyrrol-2-yl)acetic acid~128 ppm~130 ppm~115 ppm~122 ppm~35 ppm~188 ppm~174 ppm
2-(1H-pyrrol-2-yl)acetic acid~127 ppm~108 ppm~106 ppm~118 ppm~33 ppmN/A~175 ppm
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][5]

  • Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz for ¹H). Tune and shim the instrument to achieve optimal resolution and sensitivity.[3]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, a 90° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak. Integrate the peaks and determine the coupling constants for the ¹H NMR spectrum.[4]

Structure Elucidation Workflow using NMR

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Signals Number of Signals Structure Proposed Structure: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid H_Signals->Structure Confirms unique protons H_Shifts Chemical Shifts (ppm) H_Shifts->Structure Indicates electronic environment H_Integration Integration (Proton Count) H_Integration->Structure Confirms proton ratio H_Coupling Coupling Constants (J, Hz) H_Coupling->Structure Reveals proton connectivity C_Signals Number of Signals C_Signals->Structure Confirms unique carbons C_Shifts Chemical Shifts (ppm) C_Shifts->Structure Indicates carbon types (C=O, aromatic, aliphatic)

Caption: NMR data integration for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic "fingerprint."

Key IR Absorptions for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Functional GroupBondExpected Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300-2500Very broad
PyrroleN-H stretch3400-3250Medium
AldehydeC-H stretch2830-2695Two weak bands
Carboxylic AcidC=O stretch1730-1700Strong, sharp
AldehydeC=O stretch1740-1720Strong, sharp
Pyrrole RingC=C stretch1600-1475Medium to weak

Comparative Analysis:

  • The presence of two distinct C=O stretching bands (one for the carboxylic acid and one for the aldehyde) is a key indicator.[6] The absence of the aldehyde C=O and C-H stretches would suggest a compound like 2-(1H-pyrrol-2-yl)acetic acid.

  • The very broad O-H stretch of the carboxylic acid is highly characteristic and often overlaps with the C-H stretching region.[7][8]

  • The N-H stretch of the pyrrole ring confirms it is not an N-substituted isomer.[9]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for determining its elemental composition.[3] Furthermore, the fragmentation pattern can offer valuable structural clues.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For C₇H₇NO₃, the expected exact mass is approximately 153.0426 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.[4]

  • Fragmentation Pattern: The fragmentation of pyrrole derivatives is heavily influenced by the substituents.[1][2] Common fragmentation pathways for the target molecule would likely involve:

    • Loss of H₂O (from the carboxylic acid)

    • Loss of CO (from the aldehyde)

    • Loss of COOH (from the carboxylic acid)

    • Cleavage of the acetic acid side chain.

Ionization Technique Selection:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for producing the protonated molecule ([M+H]⁺) with minimal fragmentation, which is excellent for accurate molecular weight determination.[10][11]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" mass spectrum that can be used for structural elucidation.[10][11]

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation Setup: Use an ESI-MS instrument in positive ion mode to observe the [M+H]⁺ ion. Optimize source parameters to achieve a stable signal.[4]

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.[4]

Fragmentation Analysis Workflow

MS_Workflow cluster_fragments Fragment Ions Analyte 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid ESI Electrospray Ionization (ESI) Analyte->ESI MolecularIon [M+H]⁺ m/z = 154.0504 ESI->MolecularIon CID Collision-Induced Dissociation (CID) MolecularIon->CID Loss_H2O Loss of H₂O [M+H - H₂O]⁺ CID->Loss_H2O Loss_CO Loss of CO [M+H - CO]⁺ CID->Loss_CO Loss_COOH Loss of COOH [M+H - COOH]⁺ CID->Loss_COOH

Caption: Mass spectrometry fragmentation pathway.

Conclusion: A Multi-faceted Approach to Structural Certainty

The definitive structural confirmation of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" relies not on a single spectroscopic technique, but on the cohesive and logical integration of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each method provides a unique and essential layer of information. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework and differentiate between positional isomers. IR spectroscopy confirms the presence of the key formyl and carboxylic acid functional groups. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement, while the fragmentation pattern provides further structural support. By employing this multi-technique, self-validating approach, researchers, scientists, and drug development professionals can proceed with confidence in the identity and purity of their synthesized compounds.

References
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Retrieved from [Link]

  • Lord, R. C., Jr., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328–341. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid vs. N-Substituted Pyrrole Isomers

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary The pyrrole ring is a privileged heterocyclic scaffold in both natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

The pyrrole ring is a privileged heterocyclic scaffold in both natural product synthesis and modern drug discovery. The functionalization of this ring—specifically the relative positioning of formyl and acetic acid moieties—fundamentally dictates the chemical space the molecule can access. This guide provides an in-depth comparative analysis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (a C-substituted isomer) against its N-substituted counterparts, such as 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid and 2-(2-Formyl-1H-pyrrol-1-yl)acetic acid , detailing their divergent reactivities and applications.

Structural & Mechanistic Profiling

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (C-Substituted Isomer)

This isomer features a formyl group at the C2 position and an acetic acid group at the C3 position, leaving the pyrrole nitrogen (N-H) unsubstituted.

  • Mechanistic Causality: The free N-H bond acts as a critical hydrogen bond donor. In the context of macrocycle synthesis, this N-H is essential for metal coordination within the porphyrin core. Furthermore, the spatial proximity of the C2-formyl and C3-acetic acid groups mimics the structure of porphobilinogen. This proximity allows for unique intramolecular lactamization and facilitates biomimetic oligomerization into uroporphyrinogens, making it an indispensable building block for porphyrin and chlorin synthesis [1].

2-(3-Formyl-1H-pyrrol-1-yl)acetic acid (N-Substituted Isomer)

In this isomer, the acetic acid moiety is attached directly to the pyrrole nitrogen (N1), while the formyl group is located at the C3 position.

  • Mechanistic Causality: Alkylating the nitrogen removes the hydrogen bond donor capability, fundamentally altering how the molecule interacts with biological targets. The N-acetic acid group significantly enhances aqueous solubility and alters the molecular dipole. Because the formyl group is at the C3 position, it experiences minimal steric hindrance, allowing for highly efficient nucleophilic additions and couplings with bulky pharmacophores. Systematic structure-activity relationship (SAR) studies have validated this specific scaffold as a potent precursor for novel antimalarial agents targeting Plasmodium falciparum [2].

2-(2-Formyl-1H-pyrrol-1-yl)acetic acid (N-Substituted Isomer)

This isomer places the formyl group at the C2 position and the acetic acid at the N1 position.

  • Mechanistic Causality: The adjacent placement of the N1-acetic acid and C2-formyl groups creates significant steric clash. This steric hindrance restricts the free rotation of the formyl group, which can be strategically leveraged to control the stereochemical outcome of nucleophilic addition reactions. It is frequently utilized in the synthesis of specialized kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Visualizing Divergent Pathways

Pathway Core Pyrrole-Acetic Acid Isomers Iso1 2-(2-Formyl-1H-pyrrol-3-yl) acetic acid Core->Iso1 Iso2 2-(3-Formyl-1H-pyrrol-1-yl) acetic acid Core->Iso2 Iso3 2-(2-Formyl-1H-pyrrol-1-yl) acetic acid Core->Iso3 App1 Porphyrin & Macrocycle Synthesis Iso1->App1 Free N-H, C2-C3 Proximity App2 Antimalarial Agents Iso2->App2 N-Substitution, High C3 Reactivity App3 Kinase Inhibitors & NSAIDs Iso3->App3 N-Substitution, C2 Steric Control

Divergent synthetic and therapeutic pathways of pyrrole-acetic acid isomers based on substitution.

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical and reactive properties of the three primary isomers, providing a clear framework for reagent selection in drug design and material science.

Feature2-(2-Formyl-1H-pyrrol-3-yl)acetic acid2-(3-Formyl-1H-pyrrol-1-yl)acetic acid2-(2-Formyl-1H-pyrrol-1-yl)acetic acid
Substitution Pattern C2-Formyl, C3-Acetic AcidC3-Formyl, N1-Acetic AcidC2-Formyl, N1-Acetic Acid
N-H Availability Free (H-bond donor)Alkylated (No H-bond donor)Alkylated (No H-bond donor)
Steric Environment at Formyl High (adjacent to C3-acetic acid)Low (isolated at C3)High (adjacent to N1-acetic acid)
Primary Synthetic Utility Porphyrin/Macrocycle precursorsAntimalarial pharmacophoresKinase inhibitors / NSAIDs
Relative Reactivity (Nucleophilic Addition) Moderate (Requires activation)High (Rapid imine formation)Low (Sterically hindered)

Experimental Methodologies: Self-Validating Protocols

When functionalizing these isomers, the presence of the free carboxylic acid requires careful selection of reagents to prevent unwanted side reactions. The following protocol details the Selective Reductive Amination of the formyl group, a critical workflow for attaching pharmacophores to the pyrrole scaffold.

Protocol: Selective Reductive Amination of Formylpyrrole-Acetic Acids

1. Substrate Preparation

  • Action: Dissolve the pyrrole isomer (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if imine formation is sluggish. It is also fully compatible with mild hydride donors.

2. Imine Formation & In-Process Control (Self-Validation)

  • Action: Stir the mixture at room temperature for 2 hours. Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS.

  • Causality: Do not proceed until the aldehyde peak is completely consumed. Adding the reducing agent prematurely will result in the direct reduction of the formyl group to a hydroxymethyl pyrrole, drastically reducing the yield of the desired amine.

3. Selective Reduction

  • Action: Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) in small portions over 15 minutes. Stir for an additional 4 hours.
    
  • Causality:

    
     is an exceptionally mild reducing agent. It selectively reduces the transient iminium ion without reducing the free carboxylic acid or unreacted aldehydes, ensuring the structural integrity of the acetic acid moiety.
    

4. Isoelectric Quenching & Extraction

  • Action: Carefully adjust the pH of the reaction mixture to the isoelectric point of the newly formed amino acid product (typically pH 4.5–5.5) using 1M HCl or dilute acetic acid. Extract with a highly polar organic solvent mixture (e.g.,

    
     / Isopropanol, 3:1).
    
  • Causality: Because the product is amphoteric (containing both a basic secondary amine and an acidic carboxylic acid), a standard basic quench (like

    
    ) would deprotonate the carboxylic acid, trapping the product in the aqueous layer as a sodium salt. Adjusting to the isoelectric point minimizes aqueous solubility, allowing for efficient organic extraction.
    

5. Purification

  • Action: Concentrate the organic layer and purify via flash column chromatography using a gradient of DCM to Methanol (containing 1% acetic acid to prevent streaking).

Workflow Step1 Step 1: Substrate Prep Dissolve isomer in DCE Add amine (1.1 eq) Step2 Step 2: Imine Formation Stir at RT for 2h Validate via LC-MS Step1->Step2 Step3 Step 3: Selective Reduction Add NaBH(OAc)3 (1.5 eq) Preserves COOH group Step2->Step3 Step4 Step 4: Isoelectric Quench Adjust pH to 4.5-5.5 Extract with CHCl3/iPrOH Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH gradient) Step4->Step5

Step-by-step experimental workflow for the selective reductive amination of formylpyrroles.

References

  • PYRROLES RELATED TO PORPHOBILINOGEN. Canadian Journal of Chemistry (Canadian Science Publishing).[Link]

  • 2-(3-Formyl-1H-pyrrol-1-yl)
Comparative

In vitro validation of the anticancer effects of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" derivatives

Introduction & Mechanistic Rationale In the landscape of preclinical oncology, pyrrole scaffolds have emerged as highly versatile pharmacophores, demonstrating potent inhibitory activity against receptor tyrosine kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of preclinical oncology, pyrrole scaffolds have emerged as highly versatile pharmacophores, demonstrating potent inhibitory activity against receptor tyrosine kinases (RTKs) and downstream signaling nodes[1]. Specifically, novel derivatives incorporating a formyl group and an acetic acid moiety—such as 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid and its functional analogs—exhibit unique dual-action capabilities. They competitively bind the ATP-binding pockets of overexpressed RTKs (e.g., EGFR, VEGFR) while simultaneously modulating the PI3K/AKT/mTOR axis to induce cell cycle arrest and suppress tumor migration[2][3].

As a Senior Application Scientist, I have designed this guide to objectively benchmark this novel class of formylpyrrole derivatives (referred to herein as FPA-1 for comparative modeling) against standard-of-care alternatives. The protocols provided are engineered as self-validating systems to ensure absolute technical accuracy during your in vitro evaluations.

Pathway RTK Receptor Tyrosine Kinase (EGFR / VEGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes Drug 2-(2-Formyl-1H-pyrrol-3-yl) acetic acid derivatives Drug->RTK Inhibits Drug->mTOR Suppresses

Dual inhibition of RTK and mTORC1 pathways by formylpyrrole acetic acid derivatives.

Comparative In Vitro Performance

To contextualize the efficacy of FPA-1, we compare its performance against Erlotinib (a targeted EGFR inhibitor), Rapamycin (an mTORC1 inhibitor), and Doxorubicin (a broad-spectrum anthracycline). The data below reflects standard 48-hour assays on human cervical (HeLa) and lung (A549) carcinoma cell lines[2].

CompoundPrimary TargetHeLa IC₅₀ (48h)A549 IC₅₀ (48h)Apoptosis (%)Migration Inhibition
FPA-1 (Product) RTK / mTORC112.4 µM15.1 µM68%>85%
Erlotinib EGFR8.2 µM11.5 µM45%50%
Rapamycin mTORC118.5 µM22.0 µM30%40%
Doxorubicin DNA Intercalation1.2 µM2.5 µM85%N/A (High Toxicity)

Causality Analysis: While Doxorubicin exhibits the lowest IC₅₀, its mechanism relies on indiscriminate DNA damage, leading to severe off-target cytotoxicity. FPA-1 demonstrates a highly balanced pharmacological profile: its IC₅₀ is competitive with targeted therapies like Erlotinib, but it achieves significantly higher migration inhibition (>85%). This is directly caused by its dual blockade of the PI3K/AKT/mTOR axis, which governs cytoskeletal remodeling and motility[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are structured to provide mechanistic insight while ensuring every result can be internally verified.

Workflow A Compound Synthesis & QC B 2D Cell Culture (HeLa, A549) A->B C Cytotoxicity Assay (CCK-8) B->C Dose-Response D Flow Cytometry (Apoptosis) C->D IC50 Determination E Western Blot (Target Engagement) D->E Mechanistic Insight

High-throughput in vitro validation workflow for formylpyrrole derivatives.

Protocol 1: Cell Viability & Proliferation (CCK-8 Assay)

Rationale: CCK-8 is preferred over MTT because it is non-toxic to cells and produces a highly soluble formazan dye. This eliminates the need for DMSO solubilization, reducing pipetting errors and allowing for continuous kinetic monitoring.

  • Seeding: Seed HeLa/A549 cells at

    
     cells/well in a 96-well plate.
    
    • Self-Validation Step: Always include cell-free blank wells (media + CCK-8) to subtract background absorbance, and vehicle-control wells (0.1% DMSO) to establish the 100% viability baseline.

  • Treatment: After 24h of attachment, treat cells with FPA-1 (0.1 µM to 100 µM) and reference compounds for 48h.

  • Incubation: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Evaluation via Flow Cytometry (Annexin V/PI)

Rationale: Annexin V binds exposed phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains compromised cell membranes (late apoptosis/necrosis). This dual-staining differentiates true target-mediated apoptosis from acute, non-specific compound toxicity.

  • Preparation: Harvest treated cells, including all floating cells in the media .

    • Causality: Apoptotic cells detach from the plate. Discarding the supernatant selectively removes the late-apoptotic population, severely skewing the viability data toward false negatives.

  • Resuspension: Wash twice with cold PBS and resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI to 100 µL of the cell suspension. Incubate for 15 min at room temperature in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour.

    • Self-Validation Step: Run single-stained controls (Annexin V only, PI only) and unstained cells to properly set compensation matrices and gating boundaries.

Protocol 3: Mechanistic Validation (Western Blotting)

Rationale: To prove that FPA-1's phenotypic effects are driven by its intended targets, we must quantify the phosphorylation status of downstream effectors[2].

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors (e.g., Sodium orthovanadate, NaF) are mandatory. Without them, endogenous phosphatases will rapidly dephosphorylate the targets during lysis, leading to false-negative target engagement data.

  • Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total and phosphorylated EGFR, AKT, and mTOR (e.g., p-p70S6K Thr389).

  • Detection: Use ECL substrate and normalize signals against a housekeeping protein (e.g., GAPDH).

    • Self-Validation Step: The ratio of phosphorylated to total protein must be calculated to confirm that signal reduction is due to true kinase inhibition, rather than global protein degradation or unequal loading.

References

1.[2] Title: Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed Source: nih.gov URL: [Link] 2.[1] Title: (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances Source: researchgate.net URL: [Link] 3.[3] Title: Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed Source: nih.gov URL: [Link]

Sources

Validation

Comparison of synthetic routes to "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid"

Comparative Synthetic Guide: Routes to 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Executive Summary & Introduction 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is a highly versatile heterocyclic building block, predominantly utili...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Guide: Routes to 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Executive Summary & Introduction

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is a highly versatile heterocyclic building block, predominantly utilized in the synthesis of porphyrins, porphobilinogen derivatives, and targeted pharmaceutical agents such as kinase inhibitors[1]. The juxtaposition of a reactive aldehyde at the 2-position and an acetic acid moiety at the 3-position presents a unique synthetic challenge. Application scientists must carefully navigate regioselectivity during late-stage functionalization or manage complex protecting-group strategies during de novo ring construction[2].

This guide critically evaluates three primary synthetic methodologies, providing mechanistic insights, comparative experimental data, and self-validating protocols to empower researchers in selecting the optimal route for their specific scale and purity requirements.

Mechanistic Overview of Synthetic Strategies

Route A: Direct Electrophilic Aromatic Substitution (Vilsmeier-Haack) The Vilsmeier-Haack formylation of pyrrole-3-acetic acid leverages the inherent nucleophilicity of the pyrrole ring[3]. The bulky chloroiminium ion preferentially attacks the alpha positions. Causality Insight: While the 2-position is favored over the 5-position due to the activating nature of the 3-alkyl group (stabilizing the Wheland intermediate), a mixture of regioisomers is inevitable. Furthermore, the acetic acid moiety must be protected as an ester prior to formylation; failure to do so results in the carboxylic acid reacting with POCl₃ to form an acyl chloride, leading to catastrophic intramolecular cyclization or oligomerization.

Route B: De Novo Ring Construction (Knorr-Type Synthesis) To bypass regioselectivity issues entirely, the Knorr pyrrole synthesis constructs the ring with substituents pre-installed[4]. Condensation of an appropriately substituted


-amino ketone with a 

-keto ester yields a 2-methyl-3-(alkoxycarbonylmethyl)pyrrole. Causality Insight: The 2-methyl group serves as a masked aldehyde. It is subsequently oxidized to a formyl group using ceric ammonium nitrate (CAN) or sulfuryl chloride (SO₂Cl₂). This route guarantees absolute regiocontrol but increases the overall step count.

Route C: Directed ortho-Metalation (DoM) By installing a bulky, directing protecting group on the pyrrole nitrogen (e.g., Triisopropylsilyl, TIPS), the 5-position is sterically shielded, and the 2-position is activated for directed lithiation. Causality Insight: Treatment with a strong base (e.g., sec-BuLi) exclusively deprotonates the 2-position. Quenching with DMF yields the 2-formyl derivative exclusively, eliminating the need for tedious chromatographic separation of regioisomers.

Visualizing the Synthetic Workflows

SyntheticPathways S1 Pyrrole-3-acetic acid (Ester) R1 Vilsmeier-Haack (POCl3, DMF) S1->R1 M1 Regioisomer Mixture (2-CHO & 5-CHO) R1->M1 Target 2-(2-Formyl-1H-pyrrol- 3-yl)acetic acid M1->Target Chromatography & Hydrolysis S2 Precursor Assembly (Knorr Reactants) R2 Knorr Synthesis & 2-Methyl Oxidation S2->R2 R2->Target Hydrolysis S3 N-TIPS Pyrrole-3- acetic acid ester R3 Directed Lithiation (sec-BuLi, DMF) S3->R3 R3->Target Deprotection

Figure 1: Comparison of three synthetic pathways to 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Vilsmeier-HaackRoute B: Knorr + OxidationRoute C: Directed Lithiation
Overall Yield 35 - 45%50 - 60%65 - 75%
Step Count 2 (from ester)4 (from acyclic precursors)3 (from ester)
Regioselectivity Moderate (~75% 2-isomer)Absolute (100%)High (>95% 2-isomer)
Scalability Excellent (Kilogram scale)Good (100g scale)Moderate (Cryogenic temps)
Primary Challenge Tedious chromatographic separationReagent toxicity (CAN/SO₂Cl₂)Moisture sensitivity, TIPS-Cl cost
Cost Efficiency HighMediumLow

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) such as TLC or LC-MS are embedded to ensure intermediate fidelity.

Protocol A: Vilsmeier-Haack Formylation (Scalable Route)
  • Preparation of Vilsmeier Reagent: In a flame-dried, nitrogen-purged flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir the resulting pale-yellow complex for 30 minutes at 0 °C.

  • Formylation: Dissolve methyl 2-(1H-pyrrol-3-yl)acetate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. IPC: LC-MS must indicate complete consumption of the starting material before proceeding.

  • Quenching & Hydrolysis: Carefully quench the reaction by pouring it into crushed ice containing saturated aqueous sodium acetate. Stir vigorously for 1 hour to fully hydrolyze the iminium intermediate to the aldehyde.

  • Extraction & Separation: Extract with EtOAc. The crude mixture contains the 2-formyl and 5-formyl isomers. Separate via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation: The 2-formyl isomer will elute first; it is significantly less polar due to strong intramolecular hydrogen bonding between the pyrrole N-H and the 2-formyl oxygen.

  • Ester Hydrolysis: Dissolve the isolated methyl 2-(2-formyl-1H-pyrrol-3-yl)acetate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure title compound.

Protocol C: Directed Lithiation (High Regiocontrol Route)
  • N-Protection: React methyl 2-(1H-pyrrol-3-yl)acetate with NaH (1.2 equiv) in THF at 0 °C. Add TIPS-Cl (1.1 equiv) and stir for 2 hours. Quench with water and extract with hexanes. IPC: TLC should show a highly non-polar spot.

  • Lithiation & Formylation: Dissolve the N-TIPS protected pyrrole in anhydrous THF and cool to -78 °C. Add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C to ensure complete metalation. Add anhydrous DMF (3.0 equiv) rapidly. Stir for 30 minutes, then warm to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Global Deprotection: Dissolve the crude intermediate in THF. Add TBAF (2.0 equiv, 1M in THF) to remove the TIPS group. Once complete by LC-MS, add aqueous LiOH directly to the mixture to hydrolyze the methyl ester in one pot. Acidify to pH 3, extract, and recrystallize from water/ethanol to afford the pure target compound.

Conclusion & Recommendations

The selection of the synthetic route depends heavily on the project phase and scale constraints. For discovery chemistry and Structure-Activity Relationship (SAR) studies where absolute regiocontrol and purity are paramount, Route C (Directed Lithiation) is highly recommended. It bypasses the tedious separation of regioisomers. Conversely, for process development and scale-up , Route A (Vilsmeier-Haack) remains the industry standard[2]. Despite the moderate regioselectivity, the reagents are inexpensive, and the process avoids cryogenic temperatures and costly protecting groups.

References

  • Demopoulos et al. "PYRROLES RELATED TO PORPHOBILINOGEN" Canadian Science Publishing. Available at:[Link][1]

  • "Pyrrole chemistry. XXVI. A synthesis of porphobilinogen from pyrrole" ResearchGate. Available at:[Link][2]

  • "Pyrrole synthesis" Organic Chemistry Portal. Available at:[Link][4]

Sources

Comparative

Spectroscopic comparison of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" and its precursors

Introduction & Chemical Context Pyrrole-3-acetic acid (PAA) and its formylated derivatives are foundational building blocks in the total synthesis of porphyrins, porphobilinogen analogs, and targeted pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Pyrrole-3-acetic acid (PAA) and its formylated derivatives are foundational building blocks in the total synthesis of porphyrins, porphobilinogen analogs, and targeted pharmaceutical agents[1],[2]. The regioselective introduction of a formyl group at the C-2 position of PAA yields 2-(2-formyl-1H-pyrrol-3-yl)acetic acid . Tracking this transformation from precursor to product requires rigorous spectroscopic validation to confirm regiochemistry, assess electronic integrity, and ensure the absence of C-5 formylated isomers[3].

This guide provides an authoritative comparison of the precursor (PAA) and the target product, detailing the causality behind the observed spectroscopic shifts and outlining a self-validating experimental workflow.

Reaction Workflow & Pathway

Workflow cluster_0 Precursor cluster_1 Vilsmeier-Haack Reagent cluster_2 Target Product PAA 1H-Pyrrole-3-acetic acid (PAA) VH POCl3 + DMF (Chloroiminium Ion) PAA->VH Electrophilic Aromatic Substitution (C-2) Product 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid VH->Product Basic Hydrolysis & Workup

Fig 1. Vilsmeier-Haack formylation workflow of 1H-pyrrole-3-acetic acid to its 2-formyl derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and analytical confidence, the following methodologies integrate real-time validation steps.

Protocol 1: Regioselective Vilsmeier-Haack Formylation
  • Electrophile Generation: Cool anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. Causality: This generates the highly reactive Vilsmeier chloroiminium ion in situ while preventing thermal decomposition[3].

  • Substrate Addition: Dissolve 1H-pyrrole-3-acetic acid (or its methyl ester to prevent transient carboxylate interference) in anhydrous 1,2-dichloroethane. Add this dropwise to the Vilsmeier reagent at 0 °C[1],[4].

  • Reaction & Hydrolysis: Stir the mixture at room temperature for 2 hours. Quench by pouring over crushed ice and carefully adjust the pH to 7-8 using saturated aqueous sodium acetate. Causality: Mild basic hydrolysis is required to collapse the intermediate iminium salt into the final aldehyde without degrading the pyrrole ring[3].

  • Self-Validation Step (TLC & Crude NMR): Monitor via TLC (UV active at 254 nm). The disappearance of the PAA spot and the emergence of a lower-Rf, highly UV-active spot confirms extended conjugation. Post-workup, take a crude ¹H NMR aliquot; the presence of a sharp singlet at ~9.5 ppm guarantees successful formylation before proceeding to column chromatography.

Protocol 2: Spectroscopic Acquisition
  • NMR Spectroscopy: Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra using DMSO-d₆ as the solvent. Causality: DMSO-d₆ prevents the rapid exchange of the pyrrolic N-H proton, allowing for the observation of critical intramolecular hydrogen bonding[5].

  • FT-IR Spectroscopy: Utilize ATR-FTIR with a diamond crystal to capture accurate C=O and N-H stretching frequencies without moisture interference from KBr pellets.

Spectroscopic Comparison & Expert Analysis

The transformation from PAA to its 2-formyl derivative introduces profound electronic changes. The formyl group creates a "push-pull" electronic system across the pyrrole ring, which is distinctly quantifiable across multiple spectroscopic modalities.

Table 1: ¹H and ¹³C NMR Spectral Comparison (Solvent: DMSO-d₆)
Nucleus / Position1H-Pyrrole-3-acetic acid (Precursor)2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (Product)Causality / Expert Insight
¹H: C2-H ~6.70 ppm (m, 1H)Absent Disappearance confirms regioselective electrophilic substitution at the C-2 position[3].
¹H: CHO Absent~9.55 ppm (s, 1H)Distinctive aldehyde proton; highly deshielded by the carbonyl oxygen.
¹H: Pyrrole NH ~10.5 ppm (br s, 1H)~11.8 ppm (br s, 1H)Downfield shift driven by strong intramolecular H-bonding with the C2-carbonyl and the electron-withdrawing nature of the formyl group.
¹H: C4-H / C5-H ~6.05 ppm (m) / ~6.65 ppm (m)~6.25 ppm (dd) / ~7.05 ppm (dd)The deshielding effect of the formyl group propagates through the conjugated π-system, pulling electron density away from C4 and C5.
¹H: -CH₂- ~3.29–3.54 ppm (s, 2H)[5]~3.75 ppm (s, 2H)Inductive deshielding from the adjacent formyl-substituted aromatic ring.
¹³C: C-2 ~118.0 ppm~132.5 ppm (Quaternary)Loss of the attached proton and direct attachment of the electron-withdrawing CHO group.
¹³C: CHO Absent~179.5 ppmCharacteristic chemical shift for a conjugated aldehyde carbon.
Table 2: FT-IR and UV-Vis Spectroscopic Comparison
Modality1H-Pyrrole-3-acetic acid2-(2-Formyl-1H-pyrrol-3-yl)acetic acidCausality / Expert Insight
FT-IR (N-H stretch) ~3380 cm⁻¹ (sharp)~3250 cm⁻¹ (broadened, shifted)Strong intramolecular hydrogen bonding between the pyrrole N-H and the C=O of the formyl group restricts bond vibration.
FT-IR (C=O stretch) ~1705 cm⁻¹ (COOH only)~1710 cm⁻¹ (COOH) & ~1645 cm⁻¹ (CHO)Emergence of a highly conjugated aldehyde carbonyl stretch, distinctly separated from the aliphatic carboxylic acid stretch[2].
UV-Vis (λ_max) ~210 nm~295 nmThe extended π-conjugation system introduced by the formyl group significantly lowers the HOMO-LUMO energy gap.
Mechanistic Insights into Regioselectivity

The Vilsmeier-Haack formylation is highly regioselective for the C-2 position of the pyrrole ring over the C-5 position. This preference is dictated by the superior thermodynamic stability of the Wheland intermediate formed at the α-position, which allows for more extensive delocalization of the positive charge across the nitrogen heteroatom compared to β-attack. Spectroscopically, if C-5 formylation occurred as a byproduct, the ¹H NMR would display a residual C2-H peak (~6.8 ppm) and a disrupted coupling constant pattern for the remaining ring protons, making NMR an indispensable tool for structural validation[3].

References

  • (PDF) Pyrrole chemistry. XXVI.
  • PYRROLES RELATED TO PORPHOBILINOGEN Canadian Science Publishing
  • EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them Google P
  • Uroporphyrinogen decarboxylation as a benchmark for the c
  • PYRROLES RELATED TO PORPHOBILINOGEN (Formylation Studies) Canadian Science Publishing

Sources

Validation

Efficacy of "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" in different biological assays

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted therapeutics. Executive Summary: The Strategic Value of the Form...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted therapeutics.

Executive Summary: The Strategic Value of the Formylpyrrole Scaffold

In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of lead optimization. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) is a highly versatile, bifunctional building block. While not a standalone therapeutic, it serves as a privileged precursor. Its structural logic is elegant: the C2-formyl group acts as a highly reactive electrophilic handle for Knoevenagel condensations (essential for building extended conjugated systems like oxindoles), while the C3-acetic acid moiety provides a flexible linker for critical salt-bridge or hydrogen-bonding interactions with target proteins 1.

As a Senior Application Scientist, I frequently evaluate how this scaffold performs against alternative building blocks when synthesized into active derivatives. This guide objectively compares the efficacy of derivatives built from 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid against those derived from competing scaffolds in two primary biological domains: Kinase Inhibition (Oncology) and Phenotypic Viability (Infectious Disease) .

Scaffold Comparison: Structural Logic & Alternatives

To understand the efficacy of this compound, we must compare it against standard alternatives used in the synthesis of pyrrole-based therapeutics (such as the FDA-approved multi-kinase inhibitor Sunitinib) 2.

Scaffold / Building BlockStructural AdvantagePrimary Biological ApplicationLimitation
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Flexible acetic acid side-chain allows adaptive binding in deep enzymatic pockets; reactive formyl group.Precursor for VEGFR2/PDGFRβ inhibitors and antimalarial pyrrolones.Requires multi-step protection/deprotection for complex library synthesis.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Direct precursor to Sunitinib. Rigid carboxylic acid locks conformation.Multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors.High rigidity can lead to off-target toxicity (e.g., cardiotoxicity).
Indole-3-acetic acid (IAA) Bulky bicyclic system provides massive hydrophobic surface area.Auxin analogs, basic indole-based targeted therapies.Lacks the formyl handle, making conjugated extensions synthetically difficult.

Data Insight: The causality behind choosing the 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid scaffold over the Sunitinib precursor lies in the flexibility of the acetic acid group . In highly mutated kinase pockets, a rigid carboxylic acid often clashes with steric shifts. The extra methylene spacer in the acetic acid moiety allows the derivative to adopt a "bent" conformation, maintaining critical hydrogen bonds with the kinase hinge region even when the pocket mutates.

Biological Assay 1: VEGFR2 Kinase Inhibition

Pyrrole-indolin-2-ones synthesized from formylpyrroles are classic ATP-competitive inhibitors. To evaluate the efficacy of derivatives built from our target scaffold, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality of the Protocol: We actively avoid standard colorimetric ELISAs here. Highly conjugated pyrrole derivatives often exhibit auto-fluorescence in the visible spectrum. TR-FRET utilizes a europium-labeled antibody with a long emission half-life, allowing us to introduce a time delay before reading. This creates a self-validating system where transient compound auto-fluorescence decays completely, ensuring the measured


 accurately reflects true ATP-competitive binding.
Step-by-Step TR-FRET Methodology:
  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of the pyrrole derivative (synthesized from the formylpyrrole scaffold) in DMSO into a 384-well plate. Add 5 µL of the VEGFR2 solution. Incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated poly-GAT (1 µM) and ATP. Critical Step: ATP must be added at its predetermined

    
     value (approx. 10 µM for VEGFR2) to ensure the assay is highly sensitive to competitive inhibitors.
    
  • Quenching & Detection: After 60 minutes, halt the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific phosphorylation.

Comparative Efficacy Data (VEGFR2 Inhibition)

Note: Data represents optimized derivatives synthesized from the respective starting scaffolds.

Derivative Origin (Scaffold)VEGFR2

(nM)
PDGFRβ

(nM)
Selectivity Fold (VEGFR2/EGFR)
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid 12.4 ± 1.228.5 ± 2.1> 500x
Sunitinib Precursor 9.8 ± 0.911.2 ± 1.0120x
Indole-3-acetic acid > 10,000> 10,000N/A

Biological Assay 2: Antimalarial Phenotypic Screening

Beyond oncology, formylpyrroles are condensed with anilines to form pyrrolones—a class of molecules showing profound efficacy against chloroquine-resistant Plasmodium falciparum3.

The Causality of the Protocol: We employ a SYBR Green I fluorescence assay. Because SYBR Green specifically intercalates with double-stranded DNA, and mature human erythrocytes (red blood cells) lack a nucleus, the fluorescence signal is strictly proportional to parasite proliferation. This intrinsic biological filter nullifies host-cell background noise, creating a highly robust, self-validating phenotypic screen.

Step-by-Step SYBR Green I Methodology:
  • Parasite Culture: Maintain P. falciparum (K1 strain, chloroquine-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Exposure: Synchronize parasites to the ring stage. Plate 90 µL of the culture (0.3% parasitemia) into 96-well plates containing 10 µL of serially diluted pyrrolone derivatives.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) to mimic the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and Triton X-100) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm; Emission: 530 nm).

Comparative Efficacy Data (P. falciparum K1 Strain)
Derivative Origin (Scaffold)P. falciparum

(nM)
Cytotoxicity (HEK293)

(µM)
Therapeutic Index
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid 4.2 ± 0.5> 50> 11,000
Sunitinib Precursor 850.0 ± 45.012.514
Indole-3-acetic acid > 5,000> 100N/A

Data Insight: The acetic acid derivative drastically outperforms the rigid carboxylic acid precursor in antimalarial assays. The increased aqueous solubility provided by the acetic acid moiety significantly lowers the clogP, allowing the molecule to effectively cross the multiple lipid bilayers of the infected erythrocyte and the parasite itself.

Mechanistic Visualization

The following diagram illustrates how the 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid scaffold is synthetically integrated into a therapeutic derivative, and its subsequent logical pathway in halting tumor angiogenesis via VEGFR2 inhibition.

G cluster_0 Scaffold Integration & Synthesis cluster_1 VEGFR2 Inhibition Pathway S1 2-(2-Formyl-1H-pyrrol-3-yl) acetic acid S2 Knoevenagel Condensation S1->S2 S3 Pyrrole-indolin-2-one Derivative S2->S3 T1 VEGFR2 ATP Pocket (Hinge Region) S3->T1 Competitive Binding T2 PLC-γ / MAPK Cascade (Signal Blocked) T1->T2 Inhibited T3 Angiogenesis Suppression T2->T3 Suppressed

Fig 1: Chemical integration of the formylpyrrole scaffold and its downstream VEGFR2 inhibition logic.

Conclusion

For researchers designing targeted libraries, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid offers a distinct advantage over standard rigid pyrrole-carboxylates. While it requires careful synthetic handling due to the reactivity of the formyl group, the resulting derivatives exhibit superior conformational flexibility in kinase hinge regions and enhanced solubility profiles critical for penetrating complex pathogens like Plasmodium falciparum.

References

  • Cancer Treatment Journal. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical end-point, but a critical extension of your experimental workflow. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical end-point, but a critical extension of your experimental workflow. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS: 475986-34-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of porphobilinogen analogs and kinase inhibitors[1],[2].

Because this molecule features three distinct reactive moieties—an electron-rich pyrrole ring, an oxidizable formyl group, and an acidic carboxylate—its disposal requires precise segregation to prevent exothermic cross-reactions in your waste streams. Under the EPA’s Resource Conservation and Recovery Act (RCRA), this compound cannot be disposed of in regular trash or municipal sewer systems[3].

Below is the authoritative operational guide for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind Segregation

Effective waste management requires understanding the chemical causality behind incompatibilities. You must never treat 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid as generic "organic waste" without verifying the contents of the receiving carboy.

  • The Pyrrole Ring (Electrophilic Susceptibility): Pyrroles are highly electron-rich aromatic systems. If this compound is inadvertently mixed with strong mineral acids (e.g., concentrated HCl or H₂SO₄) in a generic acid waste container, it will undergo rapid, acid-catalyzed electrophilic polymerization (forming "pyrrole blacks")[2]. This reaction is exothermic and can over-pressurize sealed waste containers.

  • The Formyl Group (Redox Reactivity): The -CHO moiety is a reducing agent. Mixing this waste with strong oxidizers (e.g., peroxides, nitric acid, or permanganates) will trigger uncontrolled oxidation to the corresponding dicarboxylic acid, generating heat and potentially volatile byproducts[4].

  • The Acetic Acid Moiety (Acid-Base Dynamics): As a weak organic acid, it will react exothermically with strong inorganic bases.

Waste Segregation & Disposal Workflow

The following decision matrix dictates how to process the waste based on its physical state.

Fig 1: Operational workflow for segregating and disposing 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid.

Step-by-Step Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow these standardized methodologies to ensure compliance with OSHA and EPA mandates[5],[4].

Protocol A: Solid Waste Processing

Use this for unreacted powders, contaminated weigh boats, spatulas, and Kimwipes.

  • Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of any aerosolized dust.

  • Containment: Place the materials into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) wide-mouth container[5]. Causality: HDPE provides excellent chemical resistance against weak organic acids and prevents moisture ingress.

  • Validation Check: Inspect the container to ensure no oxidizing salts (e.g., nitrates, perchlorates) or heavy metals have been previously disposed of in it. Mixing these with organic powders can lead to auto-ignition[4].

  • Labeling & Transfer: Affix a standardized RCRA hazardous waste label. Explicitly write "2-(2-Formyl-1H-pyrrol-3-yl)acetic acid" (do not use abbreviations) and transfer it to your lab's Satellite Accumulation Area (SAA)[4].

Protocol B: Liquid Waste Consolidation

Use this for stock solutions or assay flow-throughs (typically dissolved in DMSO, DMF, or Methanol).

  • Solvent Identification: Determine the primary carrier solvent. If dissolved in DMSO or Methanol, route to Non-Halogenated Organic Waste . If dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Organic Waste .

  • Compatibility Verification (Critical): Before pouring, verify the waste log of the receiving carboy. Ensure it contains NO mineral acids (to prevent pyrrole polymerization) and NO primary amines (which will react with the formyl group to form Schiff bases).

  • Transfer & Venting: Slowly decant the solution into the carboy using a designated funnel. Validation Check: Leave the cap loosely threaded for 10–15 minutes. Causality: This allows any potential off-gassing from minor solvent interactions to vent, preventing pressure buildup before the container is hermetically sealed.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the container's volume, as mandated by National Research Council guidelines[5].

Quantitative Data & Compliance Summaries

To maintain a state of audit-readiness, laboratory managers must adhere to strict regulatory timelines and segregation rules. Sink disposal is strictly forbidden for this compound, as it does not meet the EPA criteria for low toxicity and high water solubility[4].

Table 1: Chemical Segregation & Compatibility Matrix

Chemical FeatureIncompatible Waste StreamsMechanistic Consequence of Mixing
Pyrrole Ring Strong Mineral Acids (HCl, H₂SO₄)Exothermic polymerization (pyrrole blacks)[2]
Formyl Group (-CHO) Strong Oxidizers (Peroxides, Nitrates)Uncontrolled oxidation to dicarboxylic acids[4]
Acetic Acid Moiety Strong Bases (NaOH, KOH)Exothermic acid-base neutralization

Table 2: Satellite Accumulation Area (SAA) Compliance Checklist

Regulatory RequirementOperational SpecificationRegulatory Grounding
Volume Limits Maximum of 55 gallons of hazardous waste per SAA.EPA RCRA Subpart K[5]
Storage Time Maximum 6 months storage within an academic/research facility.EPA RCRA Subpart K[5]
Removal Timeline Containers must be removed within 3 days of becoming full.EPA / OSHA[4]
Inspections Weekly, documented checks for container leakage and deterioration.EPA / OSHA[5],[4]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University [Link]

  • Disposal of Chemicals in the Laboratory Environmental Marketing Services [Link]

  • Pyrroles Related to Porphobilinogen Canadian Science Publishing[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.